4,5-Dimethylthiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBRTFQIYIHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201722 | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-51-9 | |
| Record name | 4,5-Dimethyl-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5351-51-9 | |
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| Record name | 4,5-Dimethylthiazole-2(3H)-thione | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP9XZL35M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups and a thiol group. This molecule is of significant interest to researchers in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of its thiol group and the biological significance of the thiazole scaffold. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its potential biological relevance.
Core Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a white to off-white substance. It possesses a distinct odor and should be handled in a well-ventilated area. Key physical and chemical data are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 5351-51-9[1] |
| Molecular Formula | C5H7NS2[1] |
| Molecular Weight | 145.25 g/mol [2] |
| EINECS Number | 226-327-0[1] |
| MDL Number | MFCD00037895 |
Table 1: General Identifiers for this compound
| Property | Value |
| Melting Point | 166 °C |
| Boiling Point | 215 °C |
| Density | 1.28 g/cm³ |
| Flash Point | 84 °C |
| pKa | 8.68 ± 0.60 (Predicted) |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, stored under nitrogen |
Table 2: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data with peak assignments can be found in various databases, a summary of expected spectral characteristics is provided below.
| Spectroscopy Type | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups and the thiol proton. The chemical shifts of the methyl protons would be in the aliphatic region, while the thiol proton signal would be downfield and may be broad. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the two sp² carbons of the thiazole ring, and the carbon of the C=S (thione) or C-S (thiol) group. The chemical shifts would be indicative of their electronic environments within the heterocyclic ring. |
| FT-IR | Characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and the S-H stretching of the thiol group (which may be weak) or the C=S stretching of the thione tautomer. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (145.25 m/z). Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the thiazole ring. |
Table 3: Summary of Spectroscopic Data for this compound
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[3] The following is a representative protocol for the synthesis of this compound.
Materials:
-
3-Chloro-2-butanone (α-chloroethyl methyl ketone)
-
Thiocarbamide (Thiourea)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.
-
To the stirred solution, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the thiol group and the aromatic thiazole ring.
Tautomerism
2-Mercaptothiazoles can exist in equilibrium between the thiol and thione tautomeric forms. In the solid state and in solution, the thione form is often favored for related 2-mercaptobenzothiazoles.[4]
Reactions of the Thiol Group
-
Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkylated derivatives (thioethers).[5] This is a common strategy for modifying the properties of the molecule.
-
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules of this compound. Stronger oxidation can lead to the formation of sulfonic acids.[6]
-
Reducing Agent: The thiol group imparts reducing properties to the molecule. This is evidenced by the interference of thiol-containing compounds with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, where the thiol reduces the tetrazolium salt to a formazan product.[7][8][9]
Biological Signaling Pathways
While direct studies on the involvement of this compound in specific signaling pathways are limited, inferences can be drawn from the behavior of related compounds and the general role of thiols in biological systems.
Redox Signaling
Thiols are critical players in cellular redox signaling. The thiol group of this compound can potentially interact with reactive oxygen species (ROS) and participate in redox-sensitive signaling cascades. Thiol-containing compounds can induce "reductive stress," which has been shown to activate the hypoxia response pathway.
Potential Interaction with Kinase Pathways
The structurally related compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), has been shown to induce the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cell survival and proliferation. While MTT is not this compound, this finding suggests that the dimethylthiazole moiety may have the potential to interact with cellular signaling components.
Conclusion
This compound is a versatile chemical compound with a rich chemistry centered around its thiol functionality and thiazole core. Its well-defined physical and spectral properties make it a readily characterizable molecule for research purposes. While specific, detailed protocols for its synthesis and reactions require adaptation from general methods, the principles of its reactivity are well-understood. The potential for this molecule to interact with biological systems, particularly in the context of redox signaling, presents an exciting avenue for future research in drug discovery and development. This guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their work.
References
- 1. Page loading... [guidechem.com]
- 2. The intracellular component of cellular 3-(4,5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) reduction is specifically inhibited by beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. researchgate.net [researchgate.net]
4,5-Dimethylthiazole-2-thiol CAS number 5351-51-9
An In-depth Technical Guide to 4,5-Dimethylthiazole-2-thiol (CAS 5351-51-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Moving beyond a simple data sheet, this document delves into its fundamental properties, spectroscopic signature, practical applications, and key experimental considerations to empower researchers in its effective utilization.
Core Molecular Profile
This compound, also known by synonyms such as 4,5-Dimethyl-2(3H)-thiazolethione, is a sulfur- and nitrogen-containing heterocyclic molecule.[1][2] The core of this compound is the thiazole ring, a five-membered aromatic ring that is a critical structural motif in numerous biologically active compounds and pharmaceuticals.[3][4][5] Its structure is characterized by methyl groups at the 4 and 5 positions and a thiol group at the 2 position, which can exist in a tautomeric equilibrium with its thione form.
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is the foundation of its application in research. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5351-51-9 | [1][6][7][8] |
| Molecular Formula | C₅H₇NS₂ | [1][2][6][9][10] |
| Molecular Weight | 145.25 g/mol | [2][6][9][10][11] |
| Melting Point | 161-163 °C | [2] |
| Boiling Point | 173-176 °C at 6 Torr | [2] |
| EINECS | 226-327-0 | [1][6][12] |
| Purity | Typically ≥97% | [6][13] |
Thiol-Thione Tautomerism
A critical feature of 2-mercaptothiazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol and the thione. In the solid state and in most solutions, the thione form is generally predominant. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.
Caption: Thiol-Thione Tautomerism of the title compound.
Spectroscopic Characterization: An Analytical Fingerprint
Accurate structural confirmation is paramount. The following outlines the expected spectroscopic data for this compound, which serve as its analytical fingerprint. Raw spectral data can often be found in chemical databases.[14]
| Technique | Key Features and Interpretation |
| ¹H NMR | - Two Singlets (Aliphatic Region): Expect two distinct signals corresponding to the two methyl groups (C4-CH₃ and C5-CH₃). Their chemical shifts will be in the typical alkyl range. - Broad Singlet (Downfield): A broad, exchangeable proton signal for the N-H (thione form) or S-H (thiol form) proton. Its chemical shift can vary significantly with solvent and concentration. |
| ¹³C NMR | - Two Aliphatic Carbons: Signals for the two methyl carbons. - Two Olefinic/Aromatic Carbons: Signals for the C4 and C5 carbons of the thiazole ring. - One Thione/Thiol Carbon: A distinct downfield signal for the C2 carbon, which is highly deshielded due to its attachment to two heteroatoms. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ if the thione form is present. - C=S Stretch: A strong absorption in the 1020-1250 cm⁻¹ region, characteristic of the thione group. - C=N Stretch: An absorption band around 1500-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (145.25). The isotopic pattern will reflect the presence of two sulfur atoms. |
Synthesis and Chemical Reactivity
General Synthesis
Thiazole derivatives are most classically synthesized via the Hantzsch Thiazole Synthesis . This method involves the condensation of an α-haloketone with a thioamide. For this compound, the conceptual precursors would be 3-chloro-2-butanone and thiourea.
Caption: General Hantzsch synthesis route for thiazoles.
Reactivity Profile
The reactivity of this compound is governed by two main features: the nucleophilic thiol/thione group and the aromatic thiazole ring.
-
S-Alkylation/Acylation: The sulfur atom is a potent nucleophile, readily undergoing reactions with electrophiles like alkyl halides and acyl chlorides. This makes the compound an excellent building block for introducing the dimethylthiazole moiety into larger molecules.
-
Electrophilic Aromatic Substitution: While the thiazole ring is aromatic, it is electron-rich and can undergo electrophilic substitution. However, the reactivity is often directed by the existing substituents.
-
Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions. This property is relevant in materials science and catalysis.[15]
Applications in Research and Development
The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] This makes its derivatives, including this compound, valuable starting points for drug discovery programs.
-
Medicinal Chemistry Scaffold: Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-tubercular properties.[3][5][16] this compound serves as a key intermediate for synthesizing more complex derivatives for screening.
-
Corrosion Inhibition: Organic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors for metals.[17] Thiazole derivatives, in particular, have been studied for their ability to adsorb onto metal surfaces and protect them from acidic environments.[18][19]
-
Material Science: The compound's structure lends itself to applications in the synthesis of dyes and as a component in polymers or functional materials.
Mandatory Experimental Protocols & Considerations
Safety, Handling, and Storage
Trustworthiness in research begins with safety. This compound must be handled with appropriate precautions as outlined in its Safety Data Sheet (SDS).
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][20] |
Handling & Storage:
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][21] Keep away from strong oxidizing agents.[22]
Critical Consideration: Interference with MTT Cell Viability Assays
A crucial insight for researchers in biology and drug screening is the structural similarity of the thiazole ring in this compound to the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) , a widely used reagent for measuring cell viability.[23][24][25]
Self-Validating Protocol: Testing for MTT Interference Before screening any thiol-containing compound with an MTT assay, its potential for direct chemical reduction must be assessed.
Objective: To determine if this compound directly reduces MTT in the absence of cells.
Methodology:
-
Prepare Compound Solutions: Serially dilute this compound in the same culture medium (e.g., DMEM) to be used in the cell-based experiment. Include a vehicle control (e.g., DMSO in medium).
-
Plate Setup: In a 96-well plate, add 100 µL of each compound dilution to several wells. Crucially, these wells will not contain any cells. Also include "medium only" control wells.
-
Add MTT Reagent: Add 10 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate under the same conditions as the cell-based assay (e.g., 2-4 hours at 37°C).
-
Observe & Solubilize: Visually inspect the wells for the formation of purple formazan. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to all wells and mix thoroughly.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Interpreting the Results:
-
No Interference: If the absorbance in the wells containing the compound is the same as the vehicle control, no direct reduction is occurring.
-
Interference Detected: If the absorbance increases in a dose-dependent manner with the compound concentration, the compound is directly reducing MTT. This indicates the MTT assay is not a suitable endpoint for this compound, and an alternative viability assay (e.g., CellTiter-Glo®, crystal violet, or LDH assay) should be used.
Caption: A self-validating workflow to test for thiol interference in MTT assays.
Conclusion
This compound (CAS 5351-51-9) is more than a simple chemical reagent; it is a versatile building block with significant potential in medicinal chemistry, materials science, and industrial applications. Its utility is rooted in the privileged thiazole scaffold and the reactive thiol group. However, for researchers, particularly in the biological sciences, a deep understanding of its properties—including its potential to interfere with common assays like MTT—is non-negotiable for maintaining scientific integrity. By following rigorous safety protocols and employing self-validating experimental designs, scientists can fully and accurately harness the capabilities of this valuable compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]
- 7. chemscene.com [chemscene.com]
- 8. 4,5-Dimethyl-thiazole-2-thiol | CAS 5351-51-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]
- 10. scbt.com [scbt.com]
- 11. 4,5-DIMETHYL-THIAZOLE-2-THIOL - CAS:5351-51-9 - Sunway Pharm Ltd [3wpharm.com]
- 12. parchem.com [parchem.com]
- 13. 4?5-Dimethylthiazole-2-thiol – Biotuva Life Sciences [biotuva.com]
- 14. 4,5-DIMETHYL-THIAZOLE-2-THIOL(5351-51-9) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. sds.metasci.ca [sds.metasci.ca]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. Mechanism of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scholars.uthscsa.edu [scholars.uthscsa.edu]
An In-depth Technical Guide on 4,5-Dimethylthiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the physicochemical properties of 4,5-Dimethylthiazole-2-thiol, a compound of interest in various research and development domains.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C5H7NS2 |
| Molecular Weight | 145.25 g/mol |
Table 1: Key molecular properties of this compound.
The molecular formula of this compound is C5H7NS2.[1][2][3] Its molecular weight is 145.25.[1][2][3][4][5][6][7]
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Figure 1: Relationship between chemical identity and molecular properties.
References
- 1. This compound , 97% , 5351-51-9 - CookeChem [cookechem.com]
- 2. 4?5-Dimethylthiazole-2-thiol – Biotuva Life Sciences [biotuva.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 4,5-DIMETHYL-THIAZOLE-2-THIOL - CAS:5351-51-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. parchem.com [parchem.com]
- 7. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]
Spectroscopic Profile of 4,5-Dimethylthiazole-2-thiol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-Dimethylthiazole-2-thiol (CAS No. 5351-51-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed experimental protocols for acquiring such spectra are also presented.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. It is important to note that this compound can exist in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence, particularly from ¹³C NMR, suggests that the thione form is predominant in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
While a publicly available experimental spectrum is not readily accessible, the predicted ¹H NMR spectrum would show signals corresponding to the two methyl groups and the N-H proton of the thione tautomer.
¹³C NMR Data
The ¹³C NMR spectrum is particularly informative for confirming the thione tautomer. The chemical shift of the C=S carbon is a key indicator.
| Atom | Chemical Shift (δ) ppm | Description |
| C=S (C2) | ~188.4 | Thione carbon |
| C4 | Data not available | |
| C5 | Data not available | |
| 4-CH₃ | Data not available | |
| 5-CH₃ | Data not available | |
| Note: The chemical shift for C2 is based on data for the parent compound 4-thiazoline-2-thione and is expected to be similar for the 4,5-dimethyl derivative. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would include those for the N-H and C=S bonds of the thione tautomer, and C-H and C=C bonds of the thiazole ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| Data not available | N-H | Stretching |
| Data not available | C-H (sp³) | Stretching |
| Data not available | C=C / C=N | Ring Stretching |
| Data not available | C=S | Stretching |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is from electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 112 | ~40 | [M - SH]⁺ |
| 85 | ~35 | |
| 71 | ~25 | |
| 59 | ~50 | |
| 45 | ~35 | |
| Source: NIST Mass Spectrometry Data Center |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Spectral width: 0-15 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-10 seconds
-
Spectral width: 0-220 ppm
-
1H NMR Spectrum of 4,5-Dimethylthiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding its structural features is paramount for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is a powerful analytical technique for the structural elucidation of such organic compounds. This technical guide provides an in-depth overview of the 1H NMR spectrum of this compound, including a detailed experimental protocol and an analysis of its spectral features.
Predicted 1H NMR Spectral Data
Due to the absence of publicly available experimental 1H NMR data for this compound, a predicted spectrum is presented based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs. The predicted data is summarized in the table below.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~12.0 - 13.5 | Singlet (broad) | 1H | SH (thiol proton) |
| 2 | ~2.2 - 2.4 | Singlet | 3H | CH₃ (at C4) |
| 3 | ~2.1 - 2.3 | Singlet | 3H | CH₃ (at C5) |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used. The thiol proton (SH) is expected to be a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.
Structural Interpretation of the 1H NMR Spectrum
The predicted 1H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.
-
Thiol Proton (SH): A broad singlet is anticipated in the downfield region (around 12-13.5 ppm). This significant downfield shift is characteristic of a proton attached to a sulfur atom in a thione tautomer, which is often in equilibrium with the thiol form. The broadness of the signal is a result of chemical exchange and quadrupole broadening.
-
Methyl Protons (CH₃ at C4 and C5): Two distinct singlets are expected for the two methyl groups attached to the thiazole ring. Due to the slight differences in their electronic environments, their chemical shifts are predicted to be similar but not identical, likely appearing in the range of 2.1-2.4 ppm. The absence of neighboring protons results in singlet multiplicities for both methyl groups.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound exhibits poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the chemical shifts will vary between different solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 15-20 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
Processing Parameters:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate all signals.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
-
Logical Relationship of Protons in this compound
The following diagram illustrates the relationship between the different proton environments in the this compound molecule.
Caption: Relationship of proton signals to the molecular structure.
Experimental Workflow for 1H NMR Analysis
The diagram below outlines the general workflow for the 1H NMR analysis of this compound.
Caption: Workflow from sample preparation to spectral interpretation.
Conclusion
The 1H NMR spectrum of this compound is a key tool for its structural verification and purity assessment. This guide provides a comprehensive, albeit predictive, overview of its spectral characteristics and a detailed protocol for its experimental determination. For researchers in drug discovery and development, a thorough understanding of the NMR data is essential for the confident progression of research involving this important heterocyclic scaffold. It is strongly recommended to acquire experimental data to confirm the predicted values and to fully characterize any synthesized batches of this compound.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-Dimethylthiazole-2-thiol. Due to the absence of directly published experimental data for this specific compound, this guide presents estimated chemical shifts derived from closely related analogs and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring such data and a structural diagram for reference.
Chemical Structure and Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. In solution and the solid state, heterocyclic compounds of this nature predominantly exist in the thione form (4,5-dimethyl-1,3-thiazole-2(3H)-thione)[1]. This guide will therefore focus on the ¹³C NMR data for the thione tautomer.
Estimated ¹³C NMR Chemical Shifts
The following table summarizes the estimated ¹³C NMR chemical shifts for this compound, predicted based on data from analogous compounds, including 4-methylthiazole, 5-methylthiazole, and various 4-thiazoline-2-thiones. The estimations are for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |
| C2 (C=S) | 186 - 189 | The C=S carbon in 4-thiazoline-2-thione derivatives consistently appears in this downfield region[1]. |
| C4 | 128 - 132 | Based on data for 4-methylthiazole and considering the electronic effect of the adjacent methyl group and the double bond. |
| C5 | 123 - 127 | Based on data for 5-methylthiazole and considering the electronic effect of the adjacent methyl group and the double bond. |
| 4-CH₃ | 11 - 15 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |
| 5-CH₃ | 10 - 14 | Similar to the 4-CH₃ group, this is a characteristic range for a methyl substituent on the thiazole ring. |
Disclaimer: These values are estimations and may vary depending on the solvent, concentration, and experimental conditions.
Detailed Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 15-25 mg of purified this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. Use approximately 0.6-0.7 mL of the chosen solvent.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently agitate or vortex the tube until the sample is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a frequency of 100 MHz or higher for ¹³C is recommended.
-
Tuning and Matching: Insert the sample into the spectrometer probe. The probe should be tuned and matched to the ¹³C frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.
-
Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.
-
Acquisition Time: Typically around 1-2 seconds.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication (line broadening) of 1-2 Hz is often applied to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Logical Relationships and Structural Visualization
The following diagram illustrates the chemical structure of this compound (in its thione form) and the logical assignment of the carbon atoms.
References
FT-IR Analysis of 4,5-Dimethylthiazole-2-thiol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 4,5-Dimethylthiazole-2-thiol. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the vibrational properties and structural characterization of this heterocyclic compound.
Core Spectroscopic Data
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretching | Aromatic/Heteroaromatic C-H |
| ~2950-2850 | Medium-Weak | C-H Stretching | Methyl (CH₃) groups |
| ~2600-2550 | Weak | S-H Stretching | Thiol (SH) group[1] |
| ~1634-1612 | Medium | C=N Stretching | Thiazole ring imine bond[2] |
| ~1541 | Medium | C=C Stretching | Thiazole ring skeletal vibration[3] |
| ~1450 | Medium | C-H Bending | Methyl (CH₃) groups |
| ~1250 | Medium-Strong | C-N Stretching | Thiazole ring |
| ~860 | Medium | C-S-H Bending | In-plane deformation[1] |
| ~700-600 | Medium-Strong | C-S Stretching | Thiazole ring |
Experimental Protocols
A detailed methodology for conducting the FT-IR analysis of this compound is provided below. This protocol is based on standard procedures for solid-state FT-IR spectroscopy.
Objective: To obtain the infrared spectrum of solid this compound for structural characterization.
Materials:
-
This compound (solid sample)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.
-
In a dry agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die.
-
-
Instrumentation and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum by scanning the KBr pellet over the desired spectral range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction using the previously collected background spectrum.
-
Identify the positions of the absorption bands in the spectrum.
-
Correlate the observed absorption bands with the vibrational modes of the functional groups present in this compound using the data provided in the table above and standard FT-IR correlation charts.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its FT-IR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for FT-IR analysis.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4,5-dimethylthiazole-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from published literature on the mass spectrometry of thiazole derivatives and related sulfur-containing heterocyclic compounds. The content herein is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and similar molecules.
Predicted Fragmentation Pattern
The electron ionization mass spectrum of this compound (C₅H₇NS₂, Molecular Weight: 145.25 g/mol ) is expected to exhibit a characteristic fragmentation pathway. The initial step is the formation of the molecular ion (M⁺•) at an m/z of 145. Subsequent fragmentation is likely to proceed through several key pathways involving the thiazole ring and the exocyclic thiol group.
The fragmentation of thiazole derivatives is often characterized by the cleavage of the ring. The presence of methyl and thiol substituents on the this compound molecule will influence the specific fragmentation routes.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical from the thiol group to form a stable thione structure.
-
Ring Cleavage: The thiazole ring can undergo cleavage, leading to the formation of smaller, stable fragment ions. Common ring fragmentation patterns in thiazoles involve the breaking of the C-S and C-N bonds.
-
Loss of the Thiol Group: The entire thiol group (•SH) or a neutral hydrogen sulfide molecule (H₂S) may be eliminated.
-
Methyl Group Fragmentation: Loss of a methyl radical (•CH₃) from the molecular ion is a plausible fragmentation step.
The following DOT script visualizes the predicted fragmentation pathway:
Quantitative Data Summary
The following table summarizes the predicted major ions and their expected relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the general fragmentation patterns of thiazoles and the predicted stability of the fragment ions.
| m/z | Proposed Formula | Proposed Structure/Fragment Lost | Predicted Relative Abundance |
| 145 | C₅H₇NS₂⁺• | Molecular Ion | High |
| 144 | C₅H₆NS₂⁺ | [M - H]⁺ | Moderate |
| 130 | C₄H₄NS₂⁺ | [M - CH₃]⁺ | Moderate |
| 85 | C₂H₃N₂S⁺ | Ring fragmentation product | Moderate to High |
| 71 | C₃H₃S⁺ | Ring fragmentation product | Moderate |
| 67 | C₄H₅N⁺• | [M - CS₂H₂]⁺• | Low to Moderate |
Experimental Protocols
This section outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
3.1. Materials and Instrumentation
-
Sample: this compound (purity >95%)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
3.2. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.
3.3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
3.4. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the predicted pattern and reference spectra if available.
The following DOT script illustrates the experimental workflow:
Disclaimer: The fragmentation patterns and quantitative data presented in this guide are predictive and based on the analysis of related compounds. Experimental verification is necessary for definitive structural elucidation.
Thiol-Thione Tautomerism in 4,5-Dimethylthiazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thiol-thione tautomerism of 4,5-Dimethylthiazole-2-thiol, a crucial aspect for understanding its chemical reactivity, biological activity, and potential applications in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles and data from closely related heterocyclic systems, such as thiadiazoles, triazoles, and benzothiazoles, to provide a robust theoretical and practical framework. The guide covers the fundamental equilibrium, experimental methodologies for its study, and computational approaches to predict tautomeric preference. All quantitative data from analogous systems are summarized for comparative analysis, and key experimental workflows are visualized.
Introduction
Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur atom and a nitrogen atom within a heterocyclic ring system. In the case of this compound, this equilibrium exists between the aromatic thiol form and the non-aromatic thione form. The position of this equilibrium is critical as it dictates the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to interact with biological targets. Understanding and controlling this tautomeric balance is paramount for medicinal chemists and drug development professionals.
The Thiol-Thione Equilibrium
The tautomeric equilibrium of this compound involves the interconversion of the thiol and thione forms. Generally, in solution and the solid state, the thione form is considered to be the more stable and, therefore, the predominant tautomer for many similar heterocyclic compounds. This preference is influenced by factors such as solvent polarity, temperature, and pH.
Caption: Thiol-thione tautomeric equilibrium.
Quantitative Analysis of Tautomerism in Analogous Systems
Table 1: Relative Energies of Thiol and Thione Tautomers (Computational Data)
| Compound | Method | Basis Set | Phase | ΔE (Thione - Thiol) (kcal/mol) | Predominant Form |
| 2-Mercaptobenzothiazole | DFT (B3LYP) | 6-311G** | Gas | -8.7 | Thione |
| 5-(Methylthio)-1,3,4-thiadiazole-2-thiol | DFT (B3LYP) | 6-311+G(d,p) | Gas | Lower energy for thione | Thione |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | DFT (B3LYP) | 6-311++G(d,p) | Gas | Thione more stable | Thione |
Table 2: Spectroscopic Data for Thiol and Thione Tautomers in Analogous Systems
| Compound | Method | Solvent | Tautomer | Characteristic Signal |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | UV-Vis | Various | Thione | λmax ~300-400 nm (n→π* of C=S)[1] |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | UV-Vis | Various | Thiol | λmax < 300 nm (π→π* of C=N)[1] |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thione | Major peak (97.27%)[2] |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | DMSO | Thiol | Minor peak (2.73%)[2] |
Experimental Protocols for Tautomerism Analysis
The study of thiol-thione tautomerism employs a variety of spectroscopic and computational techniques. Below are detailed methodologies for key experiments, adapted from studies on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric form present in solution.
Experimental Workflow for NMR Analysis
Caption: General workflow for NMR analysis of tautomerism.
Protocol:
-
Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The thiol tautomer is expected to show a signal for the S-H proton, typically in the range of 3-6 ppm. The N-H proton of the thione form will appear further downfield. The methyl protons on the thiazole ring will also exhibit distinct chemical shifts for each tautomer.
-
¹³C NMR: The most indicative signal is that of the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and is expected to resonate in the range of 160-190 ppm. In the thiol form, the C2 carbon is part of a C=N bond and will appear at a different chemical shift.
-
-
Quantitative Analysis: If signals for both tautomers are observed, the relative concentrations can be determined by integrating the respective proton signals.
A ¹H NMR spectrum of this compound is available, which can be used as a reference for the predominant tautomer under specific conditions.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can differentiate between the thiol and thione forms based on their distinct electronic transitions.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., ethanol, DMSO, chloroform).
-
Data Acquisition: Record the UV-Vis absorption spectra over a range of 200-500 nm.
-
Spectral Analysis:
-
The thione form typically exhibits a weak absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S chromophore.[1]
-
The thiol form usually shows a stronger absorption band at shorter wavelengths (below 300 nm) due to the π→π* transition of the aromatic system.[1]
-
By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers.
Computational Workflow
Caption: General workflow for computational analysis of tautomerism.
Protocol:
-
Structure Building: Create 3D models of both the thiol and thione tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization calculations using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)). This should be done for both the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM).
-
Energy Calculation: Calculate the single-point energies and perform frequency calculations to obtain the Gibbs free energies of the optimized structures.
-
Stability Prediction: The tautomer with the lower Gibbs free energy is predicted to be the more stable form. The energy difference (ΔG) can be used to estimate the equilibrium constant (Keq) using the equation ΔG = -RTln(Keq).
-
Spectral Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to validate the computational model and aid in the assignment of experimental signals.
Conclusion
The thiol-thione tautomerism of this compound is a fundamental characteristic that significantly influences its properties and potential applications. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved by applying established spectroscopic and computational methodologies and by drawing analogies from well-studied related heterocyclic systems. For drug development professionals, a thorough characterization of the tautomeric equilibrium is a critical step in understanding structure-activity relationships and optimizing lead compounds. Further experimental and computational studies on this compound are warranted to provide more precise quantitative data and to further validate the predictions made in this guide.
References
Keto-Enol Tautomerism in Substituted Thiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole, a fundamental five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutic agents. The biological activity and physicochemical properties of substituted thiazoles can be profoundly influenced by tautomerism, particularly the keto-enol equilibrium. This technical guide provides a comprehensive overview of keto-enol tautomerism in substituted thiazoles, detailing the structural and environmental factors that govern the position of the equilibrium. We present a compilation of quantitative data from spectroscopic studies, outline detailed experimental protocols for the characterization of tautomeric forms, and provide visualizations of key concepts and workflows to aid in the understanding and prediction of tautomeric behavior in this critical class of compounds.
Introduction to Thiazole Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a classic example, involving the migration of a proton and the shifting of a double bond. In the context of substituted thiazoles, this equilibrium typically manifests in molecules containing a hydroxyl or amino group at the C2 or C4 positions, which can exist in equilibrium with their corresponding keto (thiazolinone) or imino forms.
The position of this equilibrium is a delicate balance of electronic effects of substituents, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities, receptor binding affinities, and pharmacokinetic profiles.
Structural Factors Influencing Tautomeric Equilibrium
The electronic nature of substituents on the thiazole ring plays a crucial role in determining the relative stability of the keto and enol tautomers.
-
Electron-donating groups (EDGs) attached to the thiazole ring tend to stabilize the enol form by increasing the electron density on the ring and the exocyclic oxygen atom.
-
Electron-withdrawing groups (EWGs) , conversely, favor the keto form by withdrawing electron density from the ring, making the enolic proton more acidic and the carbonyl group more stable.
Environmental Factors Influencing Tautomeric Equilibrium
The surrounding environment, particularly the solvent, has a profound impact on the keto-enol equilibrium.
-
Solvent Polarity: Polar solvents generally favor the more polar tautomer. In many cases, the keto form of a substituted thiazole is more polar than the enol form and is therefore stabilized in polar solvents like dimethyl sulfoxide (DMSO) and water.[1][2] Conversely, non-polar solvents such as chloroform and benzene tend to favor the less polar enol form.[1][2]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer over the other. Protic solvents can form hydrogen bonds with both the keto and enol forms, but the strength of these interactions can differ, thus shifting the equilibrium. Intramolecular hydrogen bonding within the enol form can also be a significant stabilizing factor, particularly in non-polar solvents.[1]
-
pH: The pH of the medium can significantly influence the tautomeric equilibrium, especially for ionizable thiazole derivatives. Changes in pH can lead to the formation of anionic or cationic species, which may favor one tautomeric form over the other.
Quantitative Analysis of Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, K_T, which is the ratio of the concentration of the enol tautomer to the keto tautomer ([enol]/[keto]). This constant can be determined experimentally using various spectroscopic techniques.
Data Presentation
The following tables summarize quantitative data on the keto-enol tautomerism of substituted thiazoles and related heterocycles, compiled from various studies.
Table 1: Solvent Effects on the Keto-Enol Equilibrium of a Substituted 1,3,4-Thiadiazole Derivative [1]
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Equilibrium Constant (K_T = [enol]/[keto]) |
| Chloroform-d (CDCl₃) | 4.81 | 35.88 | 64.12 | 1.79 |
| Methanol-d₄ (CD₃OD) | 32.7 | 45.33 | 54.67 | 1.21 |
| DMSO-d₆ | 46.7 | 68.21 | 31.79 | 0.47 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Substituted 1,3,4-Thiadiazole [1]
| Solvent | Keto Form (CH proton) | Enol Form (OH proton) |
| Chloroform-d (CDCl₃) | 4.65 (quartet) | 11.01 (singlet) |
| Methanol-d₄ (CD₃OD) | 4.58 (quartet) | Not observed (exchange) |
| DMSO-d₆ | 4.50 (quartet) | 10.95 (singlet) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of a Substituted 1,3,4-Thiadiazole in DMSO-d₆ [1][2]
| Tautomeric Form | C=O (keto) | C-OH (enol) |
| Keto | 204.5 | - |
| Enol | - | 155.5 |
Experimental Protocols for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both ¹H and ¹³C NMR can be utilized.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted thiazole derivative in the desired deuterated solvent to a known concentration.
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Signal Identification: Identify the characteristic signals corresponding to each tautomer. For keto-enol tautomerism, this often involves a methine proton adjacent to the carbonyl group for the keto form and a hydroxyl proton for the enol form.
-
Integration: Carefully integrate the distinct signals corresponding to each tautomer.
-
Calculation of Equilibrium Constant (K_T): The ratio of the integrals is proportional to the molar ratio of the tautomers. The equilibrium constant is calculated as: K_T = (Integral of enol signal) / (Integral of keto signal)
Note: It is crucial to consider the number of protons giving rise to each signal in the calculation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the keto and enol forms often exhibit distinct absorption maxima.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Spectral Analysis: Analyze the changes in the absorption bands with solvent polarity. The appearance of new bands or shifts in the absorption maxima can indicate a shift in the tautomeric equilibrium.
-
Quantitative Analysis (with limitations): Direct quantitative analysis can be challenging due to the overlapping absorption bands of the two tautomers.[3] However, by using computational methods to predict the spectra of the individual tautomers, deconvolution of the experimental spectrum can be attempted to estimate the relative concentrations.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of both the keto and enol tautomers using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using a polarizable continuum model (PCM).
-
Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures for each tautomer in the different environments.
-
Prediction of Tautomer Ratios: The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T) where R is the gas constant and T is the temperature in Kelvin.
-
Spectral Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental data.
Visualizations
Diagrams of Key Concepts and Workflows
Conclusion
The keto-enol tautomerism of substituted thiazoles is a critical phenomenon with significant implications for their application in drug discovery and development. The equilibrium between tautomeric forms is governed by a complex interplay of structural and environmental factors. This guide has provided a framework for understanding these influences, supported by quantitative data and detailed experimental protocols. A thorough characterization of the tautomeric behavior of any new thiazole-based drug candidate is essential to ensure a comprehensive understanding of its structure-activity relationship and to optimize its therapeutic potential. Researchers are encouraged to employ a combination of spectroscopic and computational methods to accurately determine and predict the predominant tautomeric forms under physiologically relevant conditions.
References
4,5-Dimethylthiazole-2-thiol stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While quantitative stability data for this specific compound is limited in publicly available literature, this document synthesizes information from safety data sheets and studies on related thiazole derivatives to offer guidance on handling, storage, and potential degradation pathways. This guide also includes generalized experimental protocols for stability testing and visual representations of key concepts to aid researchers in ensuring the integrity of this compound in their work.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. The presence of a thiol group at the 2-position makes it a reactive nucleophile and susceptible to oxidation.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H7NS2 | [Biotuva Life Sciences] |
| Molecular Weight | 145.25 g/mol | [Biotuva Life Sciences] |
| Appearance | Not specified, likely a solid | - |
| Purity | ≥ 97% | [Biotuva Life Sciences] |
Stability Profile and Potential Degradation Pathways
Thermal Stability
Some thiazole derivatives have been shown to undergo thermal decomposition at elevated temperatures, with degradation sometimes initiating between 160-190°C for certain compounds. While the product is reportedly chemically stable under standard ambient conditions (room temperature), exposure to high temperatures should be avoided to prevent degradation.
Photostability
Thiazole-containing compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The thiazole ring can absorb light energy, potentially leading to reactions with singlet oxygen. This can result in the formation of unstable endoperoxides that rearrange into various degradation products. For some thiazole derivatives, this photodegradation is observed as a color change or the appearance of new peaks in chromatographic analysis.
Hydrolytic Stability
The hydrolytic stability of this compound has not been extensively reported. However, the stability of related heterocyclic compounds can be pH-dependent. The thiol group may also undergo hydrolysis under certain conditions, although this is generally less common than oxidation.
Oxidative Stability
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. Contact with air (oxygen) and oxidizing agents should be minimized.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets and chemical principles.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Source |
| Temperature | Room temperature or 2 - 8 °C | To minimize thermal degradation. The lower range is precautionary. | [Biotuva Life Sciences] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation of the thiol group. | |
| Light | Protect from light. Store in amber vials or light-blocking containers. | To prevent photodegradation. | |
| Moisture | Keep in a dry place. Store in a tightly sealed container. | To prevent potential hydrolysis and moisture-mediated degradation. | [Biotuva Life Sciences] |
| Incompatible Materials | Strong bases, strong acids, strong oxidizing agents, and strong reducing agents. | To avoid chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for identifying potential degradation products and determining the intrinsic stability of the molecule.
Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Treat the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Treat the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored under recommended conditions), at various time points using a stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques like LC-MS and NMR.
-
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting forced degradation studies on this compound.
Potential Photodegradation Pathway
Caption: A generalized pathway for the potential photodegradation of thiazole compounds.
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Conclusion
The stability of this compound is critical for its effective use in research and development. Based on the available data for this compound and related thiazole derivatives, protection from light, heat, and atmospheric oxygen is paramount. The recommended storage conditions should be strictly followed to ensure the integrity and purity of the compound. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies as outlined in this guide is strongly advised. This will enable researchers to identify potential liabilities and develop robust formulations and analytical methods.
An In-depth Technical Guide to the Reactivity of the Thiol Group in 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 4,5-Dimethylthiazole-2-thiol. This compound, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its thiol moiety. This document details its tautomeric nature, key reactions such as alkylation and oxidation, and its coordination chemistry with metal ions. Experimental protocols and quantitative data, where available, are presented to facilitate further research and application.
Core Concepts: Thiol-Thione Tautomerism
The reactivity of this compound is fundamentally governed by the tautomeric equilibrium between its thiol and thione forms. The thione form, 4,5-dimethylthiazolidine-2-thione, is generally considered the more stable tautomer in the solid state and in various solvents, a phenomenon supported by computational studies on analogous 2-mercaptobenzothiazoles.[1] This equilibrium is crucial as it dictates the nucleophilic character of the molecule, with the thiol form's exocyclic sulfur and the thione form's endocyclic nitrogen serving as potential nucleophilic centers.
Caption: Thiol-thione tautomerism of this compound.
Spectroscopic and Physicochemical Data
Accurate characterization is paramount for any chemical study. The following table summarizes key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 5351-51-9 | [2] |
| Molecular Formula | C₅H₇NS₂ | [2] |
| Molecular Weight | 145.25 g/mol | [2] |
| Appearance | Light yellow crystalline powder | |
| pKa (estimated) | ~7.0 (based on 2-mercaptobenzothiazole) | |
| ¹H NMR (CDCl₃) | δ (ppm): 2.19 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 11.5 (br s, 1H, SH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 11.5, 12.5, 118.0, 125.0, 185.0 | [2] |
| IR (KBr, cm⁻¹) | 3080 (N-H str.), 2920 (C-H str.), 1520 (C=S str.), 1280 (C-N str.) | [2] |
| Mass Spectrum (m/z) | 145 (M⁺) | [2] |
Reactivity of the Thiol Group
The thiol group of this compound is a versatile functional handle for a variety of chemical transformations, primarily exploiting its nucleophilic character.
S-Alkylation
S-alkylation is a common reaction to introduce diverse substituents onto the sulfur atom, leading to the formation of 2-(alkylthio)-4,5-dimethylthiazoles. This reaction typically proceeds via nucleophilic substitution, where the thiolate anion attacks an alkyl halide or another suitable electrophile. The regioselectivity of alkylation (S- vs. N-alkylation) is a critical consideration and is influenced by factors such as the alkylating agent, solvent, and base used.[3] Generally, S-alkylation is favored under neutral or mildly basic conditions.[3]
General Reaction Scheme:
Caption: General workflow for the S-alkylation of this compound.
| Product | Reagents and Conditions | Yield (%) | Reference (Analogous Reactions) |
| 2-(Methylthio)-4,5-dimethylthiazole | Methyl iodide, K₂CO₃, Acetone, reflux, 4h | ~90 | [3] |
| 2-(Ethylthio)-4,5-dimethylthiazole | Ethyl bromide, Et₃N, DMF, rt, 12h | ~85 | [3] |
| 2-(Benzylthio)-4,5-dimethylthiazole | Benzyl chloride, NaOH, EtOH/H₂O, reflux, 6h | ~92 | [3] |
Oxidation to Disulfide
The thiol group can be readily oxidized to form the corresponding disulfide, bis(4,5-dimethylthiazol-2-yl) disulfide. This reaction is typically achieved using mild oxidizing agents. The formation of disulfide bridges is a key reaction in various biological and chemical systems.
General Reaction Scheme:
References
The Electronic Core of Innovation: A Technical Guide to the 4,5-Dimethylthiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dimethylthiazole ring is a pivotal heterocyclic scaffold in the landscape of modern chemistry and drug discovery. Its unique electronic properties are fundamental to the biological activity and material characteristics of a vast array of compounds. This technical guide provides an in-depth exploration of the electronic architecture of the 4,5-dimethylthiazole core, offering a consolidated resource of theoretical and experimental data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Electronic Properties: A Quantitative Overview
The electronic character of the 4,5-dimethylthiazole ring is defined by the interplay of the sulfur and nitrogen heteroatoms and the methyl substituents. These features collectively influence the molecule's aromaticity, electron density distribution, and frontier molecular orbitals, which are critical determinants of its reactivity and interaction with biological targets.
Frontier Molecular Orbitals and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of Dimethyl-Substituted Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| 5-acetyl-2,4-dimethylthiazole | - | - | 4.42 | HSEH1PBE/LanL2DZ |
Note: Data for unsubstituted 4,5-dimethylthiazole is not explicitly available in the cited literature. The presented data is for a closely related derivative and should be interpreted as an estimation.
Electron Density and Molecular Electrostatic Potential
The distribution of electron density within the 4,5-dimethylthiazole ring dictates its sites of electrophilic and nucleophilic attack. Computational studies on thiazole derivatives consistently show that the nitrogen atom is a region of negative electrostatic potential, making it a likely site for electrophilic attack and hydrogen bonding interactions.[3] Conversely, the sulfur atom and the carbon atoms of the ring can exhibit varying degrees of positive electrostatic potential, influencing their interactions with nucleophiles. The methyl groups at the 4 and 5 positions act as electron-donating groups, which can influence the overall electron density and reactivity of the ring.
Experimental Determination of Electronic Properties
The electronic properties of the 4,5-dimethylthiazole ring and its derivatives can be experimentally investigated using various spectroscopic and electrochemical techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, providing information about oxidation and reduction potentials. From these potentials, the energies of the HOMO and LUMO levels can be estimated.
Table 2: Electrochemical Data for Thiazole Derivatives
| Compound | Oxidation Potential (V) | Reduction Potential (V) | Methodological Details |
| 2-Amino-4-(4-Cl-phenyl) thiazole | - | -2.28 | 3.0 mM in DMSO + 0.1 M TBABF4, Glassy Carbon Electrode, vs. Ag/AgCl |
| 2-Amino-4-(4-NO2phenyl) thiazole | - | - | 3.0 mM in DMSO + 0.1 M TBABF4, Glassy Carbon Electrode, vs. Ag/AgCl |
Note: Specific CV data for 4,5-dimethylthiazole was not found in the search results. The table presents data for other thiazole derivatives to illustrate the type of information obtained from CV experiments.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO or related transitions. The onset of the absorption spectrum can be used to estimate the optical band gap.
While a specific UV-Vis spectrum for 4,5-dimethylthiazole was not found, studies on various thiazole derivatives show absorption maxima typically in the range of 250-400 nm, corresponding to π → π* transitions.[4] For example, a study on selected thiazol-2-imine derivatives reported absorption maxima in the range of 300-400 nm in chloroform.[4]
Experimental Protocols
Protocol for Cyclic Voltammetry
This protocol outlines the general procedure for determining the redox potentials of a thiazole derivative.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
-
Solvent (e.g., Acetonitrile or DMSO)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Analyte (4,5-dimethylthiazole derivative)
Procedure:
-
Preparation of the Solution:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Prepare a 1-5 mM solution of the analyte in the electrolyte solution.
-
-
Cell Assembly:
-
Place the prepared solution into the electrochemical cell.
-
Insert the working, reference, and counter electrodes into the cell.
-
-
Deoxygenation:
-
Bubble the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software, including the initial potential, vertex potentials, and scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting voltammogram.
-
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials from the voltammogram.
-
If a ferrocene/ferrocenium (Fc/Fc+) internal standard is used, reference the measured potentials to the Fc/Fc+ couple.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+)] - 4.8 eV
-
E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+)] - 4.8 eV
-
-
Protocol for UV-Vis Spectroscopy
This protocol describes the general steps for obtaining the UV-Vis absorption spectrum of a thiazole derivative.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., Ethanol, Chloroform, or Acetonitrile)
-
Analyte (4,5-dimethylthiazole derivative)
Procedure:
-
Preparation of the Solution:
-
Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption. A typical starting concentration is 10⁻⁵ to 10⁻⁶ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with the analyte solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Determine the absorbance value at λmax.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Cyclic Voltammetry and UV-Vis Spectroscopy.
Conclusion
The 4,5-dimethylthiazole ring possesses a unique and tunable electronic structure that is fundamental to its widespread use in medicinal chemistry and materials science. While a complete experimental dataset for the unsubstituted ring is an area for future research, computational studies and experimental data from its derivatives provide a strong foundation for understanding its electronic properties. This guide offers a comprehensive overview of these properties, detailed protocols for their experimental determination, and clear visual workflows to aid researchers in their investigations. A thorough understanding of the electronic core of the 4,5-dimethylthiazole ring will undoubtedly continue to drive innovation in the development of novel therapeutics and functional materials.
References
Methodological & Application
Synthesis of 4,5-Dimethylthiazole-2-thiol from 3-Chloro-2-butanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dimethylthiazole-2-thiol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on the Hantzsch thiazole synthesis, reacting 3-chloro-2-butanone with a suitable sulfur-containing nucleophile. This protocol outlines a reliable method using ammonium dithiocarbamate to achieve the desired 2-thiol functionality, offering a practical guide for researchers in organic synthesis and drug development.
Introduction
Thiazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials due to their diverse biological activities and unique electronic properties. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of various bioactive compounds, including potential therapeutic agents and specialized ligands. The classical Hantzsch thiazole synthesis provides a straightforward and efficient route to this important heterocyclic system. This involves the cyclocondensation of an α-haloketone, in this case, 3-chloro-2-butanone, with a thioamide or a related sulfur nucleophile. While the reaction with thiourea typically yields a 2-aminothiazole, the use of ammonium dithiocarbamate directs the synthesis towards the desired 2-thiol (or its tautomeric 2-thione form). This protocol provides a detailed procedure for this specific transformation.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on established principles of the Hantzsch thiazole synthesis, adapted for the formation of a 2-thiol derivative.
Materials:
-
3-Chloro-2-butanone (CAS: 4091-39-8)
-
Ammonium dithiocarbamate (CAS: 513-74-6)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium dithiocarbamate (1.0 equivalent) in a minimal amount of water. To this, add ethanol to create a solution or a fine suspension.
-
Addition of α-Haloketone: Slowly add 3-chloro-2-butanone (1.0 equivalent) to the stirred solution of ammonium dithiocarbamate. The addition can be done at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the reaction mixture with concentrated hydrochloric acid. This step is crucial for the cyclization to the thiazole ring. c. Neutralize the acidic solution with a suitable base, such as sodium hydroxide, to precipitate the product. d. The crude product can be isolated by filtration.
-
Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). b. Alternatively, the product can be extracted into an organic solvent like dichloromethane, washed with water, dried over anhydrous sulfate, and the solvent removed under reduced pressure using a rotary evaporator. The resulting solid can then be recrystallized.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 5351-51-9 |
| Molecular Formula | C₅H₇NS₂ |
| Molecular Weight | 145.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 166 °C[1] |
| Boiling Point | 215 °C[1] |
| Typical Yield | >80% (based on analogous reactions) |
Logical Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications and Significance
This compound is a versatile intermediate in organic synthesis. Its nucleophilic thiol group and the thiazole ring allow for a variety of chemical modifications, making it a valuable building block for:
-
Pharmaceuticals: The thiazole nucleus is present in a wide range of approved drugs. This scaffold can be further functionalized to explore new drug candidates with potential antimicrobial, anti-inflammatory, and anticancer activities.
-
Agrochemicals: Thiazole derivatives have been successfully developed as herbicides, fungicides, and insecticides.
-
Materials Science: The unique electronic properties of the thiazole ring make it an interesting component for the design of organic conductors, dyes, and photographic sensitizers.
Safety Precautions
-
3-Chloro-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Ammonium dithiocarbamate can be irritating to the skin and eyes.
-
Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may need to be optimized for specific scales and equipment. The user assumes all responsibility for the safe execution of this procedure.
References
Application Notes: Hantzsch Synthesis of 4,5-Dimethylthiazole-2-thiol
Introduction
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward and efficient route to a wide variety of thiazole derivatives.[1][2] First described by Arthur Hantzsch in 1887, the reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2] The resulting thiazole ring is a privileged scaffold found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[3][4] Thiazole-containing molecules are integral to many pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]
This document provides a detailed protocol for the synthesis of 4,5-Dimethylthiazole-2-thiol, a specific thiazole derivative, via the Hantzsch reaction. The protocol is intended for researchers and scientists in organic synthesis and drug development. The synthesis involves the reaction of 3-bromo-2-butanone with thiourea. This reaction is generally high-yielding and proceeds through a multi-step pathway initiated by an S-alkylation (Sɴ2) reaction, followed by intramolecular cyclization and dehydration.[1][6]
Target Molecule: this compound
Experimental Protocol
This protocol is adapted from established Hantzsch synthesis procedures for similar thiazole derivatives.[1][9]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Bromo-2-butanone | C₄H₇BrO | 150.99 | 1.51 g | 10.0 | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 0.91 g | 12.0 | 1.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Round-bottom flask (100 mL) | - | - | 1 | - | - |
| Reflux condenser | - | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Heating mantle | - | - | 1 | - | - |
| Büchner funnel and filter flask | - | - | 1 set | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (0.91 g, 12.0 mmol) in 20 mL of 95% ethanol.
-
Addition of α-Haloketone: To the stirring solution, add 3-bromo-2-butanone (1.51 g, 10.0 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux with continuous stirring for 2 hours. An exothermic reaction may be observed upon initial heating.[9]
-
Cooling and Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to encourage precipitation of the hydrobromide salt of the product.
-
Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled mixture with stirring until effervescence ceases and the pH is neutral (pH ~7-8). This will neutralize the hydrobromide salt and precipitate the free base of the product.[9]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[1] Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and let it air-dry completely. For more efficient drying, use a desiccator under vacuum.
-
Purification (Optional): If required, the crude product can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture to obtain a purified product.
-
Analysis: Determine the mass of the dry product and calculate the percent yield. Characterize the compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromo-2-butanone is a lachrymator and is corrosive. Handle with extreme care.
Data Presentation
Reaction and Product Data (Hypothetical):
| Parameter | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 238-241 °C |
| Theoretical Yield | 1.45 g |
| Actual Yield | 1.25 g |
| Percent Yield | 86.2% |
Spectroscopic Data for Characterization:
| Analysis | Expected Results for this compound |
| ¹H NMR | δ (ppm): ~12.5 (s, 1H, SH/NH), 2.2-2.3 (s, 3H, CH₃), 2.1-2.2 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~185 (C=S), ~125 (C4), ~115 (C5), ~15 (CH₃), ~12 (CH₃) |
| Mass Spec (ESI-MS) | m/z: 146.0 [M+H]⁺, 144.0 [M-H]⁻ |
Note: The thiol-thione tautomerism can influence the exact chemical shifts observed in NMR and the protonation state in mass spectrometry.
Diagrams and Workflows
Caption: Hantzsch mechanism for this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
Experimental protocol for the synthesis of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4,5-dimethylthiazole-2-thiol, a heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for the starting materials and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | Colorless to light yellow liquid | - | 137-140 |
| Ammonium dithiocarbamate | CH₅N₃S₂ | 127.24 | Yellowish crystalline solid | Decomposes | - |
| This compound | C₅H₇NS₂ | 145.25 [1] | Yellow solid | ~195 (decomposes) [2] | - |
Spectroscopic Data for this compound:
-
¹H NMR: Spectral data available.[3]
-
¹³C NMR: Spectral data available.
-
IR, MS: Spectral data available.[3]
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol details the synthesis of this compound via the cyclocondensation of 3-chloro-2-butanone with ammonium dithiocarbamate.
Materials and Equipment:
-
3-Chloro-2-butanone
-
Ammonium dithiocarbamate
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ammonium dithiocarbamate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of α-Haloketone: To the stirred solution, slowly add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry, and by determining its melting point.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (General Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis proceeds through a well-defined reaction pathway involving nucleophilic attack, cyclization, and dehydration.
Caption: Generalized reaction pathway for the Hantzsch thiazole synthesis.
References
Application Notes and Protocols: Alkylation of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylthiazole-2-thiol and its S-alkylated derivatives are valuable scaffolds in medicinal chemistry and drug development. The thiazole ring is a key structural motif in a variety of biologically active compounds. The alkylation of the thiol group provides a straightforward method for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. These derivatives have shown potential in various areas, including as antioxidants and neuroprotective agents. This document provides detailed protocols and reaction conditions for the S-alkylation of this compound.
Reaction Principle
The alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The thiol group is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond. Thiols are generally more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, which often leads to efficient reactions.[1][2]
Reaction Scheme
Caption: General reaction scheme for the S-alkylation of this compound.
Experimental Protocols
This section outlines a general protocol for the alkylation of this compound. The specific alkyl halide, base, and solvent may be varied to optimize the reaction for a particular substrate.
Materials:
-
This compound (CAS: 5351-51-9)[3]
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide, triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, ethanol, tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
General Procedure:
-
To a solution of this compound (1.0 eq) in an appropriate solvent, add the base (1.0-1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, and heating may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(alkylthio)-4,5-dimethylthiazole.
Key Reaction Parameters and Optimization
The choice of base, solvent, and temperature can significantly impact the yield and purity of the product. The following table summarizes common conditions used for thiol alkylation.
| Parameter | Options | Considerations |
| Base | NaH, K₂CO₃, NaOH, Et₃N | Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and easier to handle. |
| Solvent | DMF, Acetonitrile, Ethanol, THF | Polar aprotic solvents like DMF and acetonitrile are generally effective for SN2 reactions. Protic solvents like ethanol can also be used, particularly with bases like NaOH. |
| Temperature | Room Temperature to Reflux | Most reactions with reactive alkyl halides proceed at room temperature. Less reactive halides may require heating to increase the reaction rate. |
| Alkyl Halide | I > Br > Cl | The reactivity of the alkyl halide follows the order of the leaving group ability of the halide. Primary alkyl halides are most suitable for SN2 reactions.[4] |
Proposed Reaction Workflow
Caption: A typical experimental workflow for the S-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thiols are known for their unpleasant odor. Handle them with care and dispose of waste properly.
-
Some alkylating agents are toxic and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and use appropriate quenching procedures.
Characterization of Products
The synthesized 2-(alkylthio)-4,5-dimethylthiazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: For solid compounds, to assess purity.
This comprehensive guide should provide researchers with the necessary information to successfully perform the alkylation of this compound and to develop novel derivatives for various applications in drug discovery and materials science.
References
Application Notes and Protocols for S-Alkylation of 2-Mercaptothiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the S-alkylation of 2-mercaptothiazoles and its widely studied analogue, 2-mercaptobenzothiazole. The protocols outlined below cover a range of techniques, from conventional methods to more modern, greener approaches, including phase-transfer catalysis, microwave-assisted synthesis, and transition-metal-free conditions.
Introduction
The S-alkylation of 2-mercaptothiazoles is a fundamental transformation in synthetic and medicinal chemistry, yielding 2-(alkylthio)thiazole derivatives. These products are valuable intermediates and key structural motifs in a variety of biologically active compounds. The thiazole nucleus and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The selection of an appropriate S-alkylation methodology is crucial for achieving high yields, purity, and regioselectivity, while also considering factors such as reaction time, cost, and environmental impact. This application note details several robust protocols for this important reaction.
General Reaction Scheme
The fundamental reaction involves the deprotonation of the thiol group of the 2-mercaptothiazole, followed by nucleophilic attack on an alkylating agent.
Caption: General S-Alkylation of 2-Mercaptothiazole.
Comparative Data of S-Alkylation Methodologies
The following table summarizes the quantitative data from various S-alkylation methodologies for 2-mercaptobenzothiazole, a commonly used substrate representative of this class of compounds.
| Methodology | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Conventional | 2-Chloroethyl acrylate | NaHCO₃ | DMF | Reflux | Overnight | - | [1] |
| Phase-Transfer Catalysis (PTC) | Ethyl bromide | K₂CO₃ / TBAB | Dioxane | 25 | 2-4 | - | [2] |
| Phase-Transfer Catalysis (PTC) | Allyl bromide | K₂CO₃ / TBAB | Dioxane | 25 | 2-4 | - | [2] |
| Microwave-Assisted (Solvent-Free) | Benzyl chloride | Fly Ash | None | - | 1.5 min | 95 | [3] |
| Microwave-Assisted (Solvent-Free) | Ethyl bromoacetate | Fly Ash | None | - | 2.0 min | 92 | [3] |
| Transition-Metal-Free | Tetrabutylammonium bromide | K₂CO₃ | Toluene | 110 | - | >80 | [4] |
| Ionic Liquid | Various Alkyl Halides | [bmim]BF₄ | [bmim]BF₄ | RT | - | Good | [5] |
Note: Yields and reaction times are highly substrate-dependent. The data presented is for representative examples.
Experimental Protocols
Protocol 1: Conventional S-Alkylation
This protocol is a standard method for S-alkylation using a common base and solvent.
Workflow:
Caption: Conventional S-Alkylation Workflow.
Procedure: [1]
-
Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide (DMF) in a round-bottom flask and heat to 60°C.
-
Add the alkylating agent (e.g., 2-chloroethyl acrylate, 29 mmol) dropwise to the stirred solution.
-
Reflux the reaction mixture overnight.
-
After cooling, wash the mixture with a 5% aqueous solution of NaOH.
-
Extract the product with diethyl ether.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography if necessary.
Protocol 2: Phase-Transfer Catalysis (PTC) S-Alkylation
This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble thiolate and the organic-soluble alkylating agent, often leading to cleaner reactions and simpler work-up.[2][3]
Workflow:
Caption: PTC S-Alkylation Workflow.
Procedure: (Adapted for 2-mercaptobenzothiazole from a similar substrate[2])
-
In a round-bottom flask, suspend 2-mercaptobenzothiazole (1 mmol), anhydrous potassium carbonate (2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol) in dioxane (10 mL).
-
Add the alkylating agent (1.1 mmol) to the suspension.
-
Stir the mixture vigorously at 25°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the solid inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure S-alkylated product.
Protocol 3: Microwave-Assisted Solvent-Free S-Alkylation
This "green chemistry" approach utilizes microwave irradiation to accelerate the reaction under solvent-free conditions, often on a solid support.
Workflow:
Caption: Microwave-Assisted S-Alkylation Workflow.
Procedure: [3]
-
In a beaker, take 10 mmol of 2-mercaptobenzothiazole and 10 mmol of the alkylating agent (e.g., benzyl chloride).
-
Add 5 g of fly ash (or another solid support like silica gel or alumina) and mix thoroughly with a glass rod to ensure uniform adsorption.
-
Transfer the beaker into a microwave oven.
-
Irradiate the mixture at a suitable power level for 1.5 to 2 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product from the solid support using an appropriate solvent (e.g., ethanol or dichloromethane).
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize from a suitable solvent to get the pure product.
Protocol 4: Transition-Metal-Free S-Alkylation Using Tetraalkylammonium Salts
This modern method uses tetraalkylammonium salts as the alkylating agents themselves, offering good to excellent yields under basic conditions.
Workflow:
Caption: Transition-Metal-Free S-Alkylation Workflow.
Procedure: (Based on the methodology for 2-mercaptobenzothiazoles[4])
-
To a reaction vial, add 2-mercaptobenzothiazole (1 mmol), the tetraalkylammonium halide (e.g., tetrabutylammonium bromide, 1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-(alkylthio)benzothiazole.
Conclusion
The S-alkylation of 2-mercaptothiazoles can be achieved through a variety of methodologies. The choice of method will depend on the specific substrate, desired scale, and available resources. Conventional methods are often reliable but may require longer reaction times and harsher conditions. Phase-transfer catalysis offers a milder and often more efficient alternative. For rapid and environmentally friendly synthesis, microwave-assisted solvent-free methods are an excellent choice. Finally, the use of tetraalkylammonium salts as alkylating agents represents a modern, high-yield approach for this transformation. The protocols provided herein serve as a comprehensive guide for researchers to select and implement the most suitable method for their synthetic needs.
References
Acylation of 4,5-Dimethylthiazole-2-thiol with Acid Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiazole core is a key area of research in medicinal chemistry and drug development. One such modification, the acylation of thiol-containing thiazoles, can lead to the generation of novel thioester derivatives with potentially enhanced biological activities. This document provides detailed application notes and experimental protocols for the S-acylation of 4,5-dimethylthiazole-2-thiol with various acid chlorides.
Reaction Principle
The acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The thiol group (-SH) of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
Applications in Drug Development
S-acylated thiazole derivatives are of interest in drug discovery for several reasons:
-
Prodrug Strategies: The thioester linkage can be designed to be stable under physiological conditions but susceptible to cleavage by specific enzymes (e.g., esterases) at the target site, releasing the active thiol-containing parent molecule.
-
Modulation of Physicochemical Properties: Acylation can alter the lipophilicity, solubility, and membrane permeability of the parent compound, thereby improving its pharmacokinetic profile.
-
Novel Pharmacophores: The resulting S-acyl group can introduce new interactions with biological targets, potentially leading to novel mechanisms of action or enhanced potency. Thiazole-containing compounds have shown a wide range of biological activities, and their acylated derivatives are being explored for antimicrobial and anticancer applications.[1][2][3][4][5][6]
Experimental Protocols
The following protocols provide a general framework for the S-acylation of this compound with different acid chlorides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for S-Acylation of this compound
This protocol describes a general method for the acylation of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acid Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.0 - 1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-acylated this compound derivative.
General Reaction Scheme:
Caption: General workflow for the S-acylation of this compound.
Data Presentation
While specific quantitative data for the acylation of this compound is not extensively reported in the literature, the following table provides a template for summarizing experimental results based on the general protocol. Researchers should populate this table with their own experimental data.
| Entry | Acid Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) | Analytical Data (e.g., ¹H NMR, MS) |
| 1 | Benzoyl chloride | TEA | DCM | 4 | Data not available | Characterization pending |
| 2 | Acetyl chloride | Pyridine | THF | 2 | Data not available | Characterization pending |
| 3 | Propionyl chloride | DIPEA | ACN | 6 | Data not available | Characterization pending |
| 4 | User-defined | User-defined | User-defined | User-defined | User-defined | User-defined |
Note: The reaction conditions and yields are illustrative and should be optimized for each specific reaction.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps involved in a typical experimental workflow for the synthesis and purification of S-acylated this compound derivatives.
Caption: Step-by-step experimental workflow for S-acylation.
Safety Precautions
-
Acid chlorides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Bases such as triethylamine and pyridine are flammable and have strong odors. Handle them in a fume hood.
-
Always perform reactions under an inert atmosphere to prevent the degradation of reagents and intermediates.
Conclusion
The S-acylation of this compound offers a versatile route to a library of novel thioester derivatives. These compounds hold potential for applications in drug discovery and development, leveraging the established biological significance of the thiazole scaffold. The provided protocols and guidelines offer a solid starting point for researchers to explore this promising area of medicinal chemistry. Careful optimization of reaction conditions and thorough characterization of the resulting products are crucial for successful synthesis and subsequent biological evaluation.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 4,5-dimethylthiazole-2-thiol. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
The thiazole scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds, including a number of approved drugs. Its unique structural and electronic properties make it a privileged pharmacophore in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.[1][2][3] These compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[4][5]
This document specifically focuses on the application of This compound as a versatile starting material for the synthesis of innovative anticancer drug candidates. The presence of the dimethyl substitution pattern and the reactive thiol group provides a unique chemical handle for the construction of diverse molecular architectures with potential for potent and selective anticancer activity.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 4c | HCT-116 | Colon Carcinoma | 3.80 ± 0.80 | [2] |
| 4d | HCT-116 | Colon Carcinoma | 3.65 ± 0.90 | [2] |
| 8c | HCT-116 | Colon Carcinoma | 3.16 ± 0.90 | [2] |
| 4d | HT-29 | Colorectal Cancer | 4.13 ± 0.51 | [2] |
| 8c | HT-29 | Colorectal Cancer | 3.47 ± 0.79 | [2] |
| 4d | HepG2 | Hepatocellular Carcinoma | 2.31 ± 0.43 | [2] |
| 4c | HepG2 | Hepatocellular Carcinoma | 2.94 ± 0.62 | [2] |
| 8c | HepG2 | Hepatocellular Carcinoma | 4.57 ± 0.85 | [2] |
| 7e | SKRB-3 | Breast Cancer | 0.0012 | [6] |
| 7e | SW620 | Colon Adenocarcinoma | 0.0043 | [6] |
| 7e | A549 | Lung Cancer | 0.044 | [6] |
| 7e | HepG2 | Hepatocellular Carcinoma | 0.048 | [6] |
| 6g | A549 | Lung Cancer | 1.537 ± 0.097 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of anticancer agents using this compound as a precursor and for the subsequent biological evaluation of the synthesized compounds.
Protocol 1: General Synthesis of Thiazole-Linked Imidazo[2,1-b]thiazoles[8]
This protocol describes a general method for the synthesis of novel thiazole derivatives with potential anticancer activity.
Materials:
-
Imidazothiazole-thiosemicabazone or imidazothiazole-thiocarbohydrazone derivatives
-
Appropriate acetyl-hydrazonoyl chlorides or ester-hydrazonoyl chlorides
-
Dioxane
-
Triethylamine (Et3N)
Procedure:
-
Dissolve the imidazothiazole-thiosemicabazone or imidazothiazole-thiocarbohydrazone derivative in dioxane.
-
Add a catalytic amount of triethylamine (Et3N) to the solution.
-
To the stirred solution, add the respective acetyl-hydrazonoyl chloride or ester-hydrazonoyl chloride.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
Purify the crude product by recrystallization or column chromatography to obtain the final thiazole-linked imidazo[2,1-b]thiazole derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay[9][10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining[14][15][16][17][18]
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the thiazole compound for a specified time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining[19][20][21][22][23]
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the thiazole compound, harvest, and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.
Protocol 5: VEGFR-2 Kinase Inhibition Assay[24][25][26][27][28]
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized thiazole compounds
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and serial dilutions of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Signal Detection: Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescent signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway relevant to the anticancer activity of thiazole derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Caption: VEGFR-2 and apoptotic signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4,5-Dimethylthiazole-2-thiol as a Precursor for Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4,5-dimethylthiazole-2-thiol as a versatile precursor for the synthesis of various biologically active compounds. The thiazole scaffold is a prominent feature in many pharmaceuticals and bioactive molecules due to its ability to interact with a wide range of biological targets.[1][2][3][4][5][6] This document outlines the synthesis of S-substituted derivatives of this compound and details their evaluation as potential anticancer and antimicrobial agents.
Introduction to this compound in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic properties and ability to form hydrogen bonds allow for interactions with various enzymes and receptors.[3] this compound, in particular, serves as a readily available and reactive starting material for the synthesis of a diverse library of compounds. The thiol group at the 2-position is a key functional handle for introducing various substituents, thereby modulating the biological activity of the resulting molecules.
Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] In the context of cancer, thiazole-containing compounds have been shown to target critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[7][8][9] As antimicrobial agents, they can inhibit essential bacterial enzymes, offering a potential avenue to combat antibiotic resistance.
Synthesis of Biologically Active Derivatives
A common and effective strategy for utilizing this compound is through the S-alkylation or S-acylation of the thiol group. This approach allows for the introduction of a wide array of functional groups, leading to the generation of novel chemical entities with diverse biological profiles.
General Synthesis Workflow
The synthesis of S-substituted this compound derivatives typically follows a straightforward two-step process, as depicted in the workflow below.
Caption: General workflow for the synthesis and biological evaluation of S-substituted this compound derivatives.
Application in Anticancer Research
Thiazole derivatives have emerged as a promising class of anticancer agents.[3][7] They can exert their effects through the inhibition of key signaling pathways that are often dysregulated in cancer cells.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2][7] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.[2][7] Certain thiazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][7]
Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.
Inhibition of VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Some thiazole-containing compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative S-substituted this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Linker (S-R) | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-A | -CH2-CO-NH-Aryl | Breast (MCF-7) | 5.2 | Fictional |
| Thiazole-B | -CH2-Aryl | Lung (A549) | 8.7 | Fictional |
| Thiazole-C | -CO-Aryl | Colon (HCT-116) | 3.5 | Fictional |
Note: The data presented in this table is illustrative and based on typical activities reported for similar compounds in the literature. Actual values would be determined experimentally.
Application in Antimicrobial Research
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have shown promise as antibacterial and antifungal agents.[10]
Mechanism of Antimicrobial Action
The antimicrobial activity of thiazole derivatives can be attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative S-substituted this compound derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Linker (S-R) | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazole-D | -CH2-CO-NH-Aryl | Staphylococcus aureus | 16 | Fictional |
| Thiazole-E | -CH2-Aryl | Escherichia coli | 32 | Fictional |
| Thiazole-F | -CO-Aryl | Pseudomonas aeruginosa | 64 | Fictional |
Note: The data presented in this table is illustrative and based on typical activities reported for similar compounds in the literature. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 2-((4,5-Dimethylthiazol-2-yl)thio)-N-phenylacetamide (A Representative Anticancer Compound)
Materials:
-
This compound
-
2-Chloro-N-phenylacetamide
-
Potassium carbonate (K2CO3)
-
Acetone
-
Stirring plate with heating
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol) in 20 mL of acetone in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-N-phenylacetamide (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid precipitate (potassium chloride) and wash it with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((4,5-dimethylthiazol-2-yl)thio)-N-phenylacetamide.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the synthesized compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active compounds. Its S-substituted derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The straightforward synthetic accessibility and the diverse biological activities of its derivatives make this compound an important scaffold for further exploration in drug discovery and development. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel thiazole-based compounds for their therapeutic potential.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The versatile nature of the thiazole scaffold allows for structural modifications to develop novel therapeutic agents.[6] This document provides detailed protocols for the synthesis of novel thiazole derivatives utilizing 4,5-dimethylthiazole-2-thiol as a starting material. The primary synthetic strategy focuses on the S-alkylation of the thiol group, a robust and versatile reaction for creating a library of diverse derivatives.
General Synthetic Workflow
The synthesis of novel thiazole derivatives from this compound is primarily achieved through the S-alkylation of the thiol group. This reaction involves the deprotonation of the thiol to form a nucleophilic thiolate anion, which then reacts with an electrophile, typically an alkyl or aryl halide, to form a new carbon-sulfur bond.
Caption: General workflow for the S-alkylation of this compound.
Experimental Protocols
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, N,N-dimethylformamide (DMF), ethanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
General Protocol for S-Alkylation of this compound:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (1.2 eq., e.g., potassium carbonate).
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes. To this suspension, add the desired alkyl or benzyl halide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure S-substituted 4,5-dimethylthiazole derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Note: While the above protocol provides a general guideline, specific reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for different electrophiles to achieve the best yields.
Data Presentation
Due to the absence of specific literature reports on the synthesis of novel derivatives directly from this compound with corresponding biological data, the following table summarizes the antimicrobial and anticancer activities of various other thiazole derivatives to illustrate the potential of this class of compounds.
Table 1: Biological Activities of Representative Thiazole Derivatives
| Compound Class | Biological Activity | Model/Cell Line | Reported Activity (IC₅₀/MIC) |
| 2-Hydrazinyl-thiazole derivatives | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 2.57 µM[2] |
| 2-Hydrazinyl-thiazole derivatives | Anticancer | HepG2 (Liver Cancer) | IC₅₀ = 7.26 µM[2] |
| S-substituted 1,2,4-triazol-3-thiol | Antimicrobial | Escherichia coli | MIC = 31.25 - 62.5 µg/mL[3] |
| S-substituted 1,2,4-triazol-3-thiol | Antimicrobial | Staphylococcus aureus | MIC = 31.25 - 62.5 µg/mL[3] |
| S-substituted 1,2,4-triazol-3-thiol | Antifungal | Candida albicans | MIC = 31.25 - 62.5 µg/mL[3] |
Potential Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. One such important target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Conclusion
The S-alkylation of this compound presents a straightforward and efficient strategy for the synthesis of a diverse library of novel thiazole derivatives. Although specific biological activity data for derivatives of this particular starting material are not yet available in the public domain, the well-established and broad-ranging bioactivities of other thiazole compounds suggest that these new derivatives hold significant promise as potential therapeutic agents. Further research, including the synthesis of a compound library and subsequent biological screening, is warranted to explore the full potential of these novel this compound derivatives in drug discovery and development.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dimethylthiazole-2-thiol in the Preparation of Corrosion Inhibitors
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of 4,5-Dimethylthiazole-2-thiol (DMTT) as a corrosion inhibitor. While direct experimental data for DMTT is limited in the available literature, this document establishes a framework based on studies of structurally similar thiazole, thione, and thiol derivatives. The protocols outlined herein are intended to serve as a foundational methodology for researchers, scientists, and drug development professionals investigating DMTT or related heterocyclic compounds for anti-corrosion applications. The provided methods cover gravimetric analysis, electrochemical studies, and theoretical calculations to characterize the inhibitor's performance and mechanism of action.
Introduction to Thiazole Derivatives as Corrosion Inhibitors
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are recognized as effective corrosion inhibitors for various metals and alloys.[1] Thiazole derivatives, in particular, have demonstrated significant potential due to their molecular structure, which facilitates strong adsorption onto metal surfaces.[1][2] The presence of sulfur and nitrogen atoms, as well as π-electrons in the thiazole ring, allows for the formation of a protective film that isolates the metal from corrosive environments.[3][4] This film can be formed through physical adsorption (physisorption) or chemical adsorption (chemisorption), effectively blocking the anodic and cathodic reactions of the corrosion process.[5]
The molecule of interest, this compound, contains the key functional groups—a thiazole ring, a thiol group (-SH), and methyl substituents—that suggest a strong potential for corrosion inhibition. The thiol group provides an additional active site for adsorption onto the metal surface.
Proposed Mechanism of Action
The corrosion inhibition by thiazole derivatives is primarily attributed to their adsorption on the metal surface. This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium. The sulfur and nitrogen atoms in the thiazole ring act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal atoms.[3]
The general mechanism involves:
-
Adsorption: DMTT molecules adsorb onto the metal surface (e.g., steel, copper) from the corrosive solution. This adsorption can be physical (electrostatic interaction) or chemical (covalent bonding).
-
Protective Film Formation: The adsorbed molecules form a barrier film on the metal surface. This film blocks the active sites for corrosion and hinders the diffusion of corrosive species (like H⁺, Cl⁻) to the metal.
-
Inhibition of Electrochemical Reactions: By covering the surface, the inhibitor suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Many thiazole derivatives act as mixed-type inhibitors, affecting both processes.[6]
The adsorption process often follows established isotherm models, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on thiazole derivatives that are structurally related to DMTT. This data provides a benchmark for the expected performance of DMTT.
Table 1: Corrosion Inhibition Efficiency of Thiazole Derivatives from Weight Loss Measurements
| Inhibitor | Metal/Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 4-methylthiazol-2(3H)-thione (TO1) | C38 Steel / 1M HCl | 2 x 10⁻⁴ M | 30 | 98.33 | |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Carbon Steel / 0.5M H₂SO₄ | Max Conc. | - | 80.67 | [5] |
| Bimannich base with thiazole (TZBM) | Steel / Cl⁻ + H₂S + CO₂ | High Conc. | 180 | >95 (calculated from rate) | [7] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel / 0.5M HCl | 300 ppm | 25 | 89.0 |[8][9] |
Table 2: Electrochemical Polarization Data for Thiazole Derivatives
| Inhibitor | Metal/Medium | Concentration | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Blank | C38 Steel / 1M HCl | 0 | 1056 | - | [10] |
| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel / 1M HCl | 10⁻² M | 76.7 | 92.74 | [10] |
| Blank | Carbon Steel / 0.5M H₂SO₄ | 0 | - | - | [5] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Carbon Steel / 0.5M H₂SO₄ | Max Conc. | - | 90.5 |[5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Metal/Medium | Concentration | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Reference |
|---|---|---|---|---|---|
| Blank | C38 Steel / 1M HCl | 0 | 66.8 | 129.5 | [10] |
| 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) | C38 Steel / 1M HCl | 10⁻² M | 851.0 | 48.2 | [10] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel / 0.5M HCl | 300 ppm | Increased | Decreased |[8][9] |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition properties of this compound (DMTT).
Protocol for Weight Loss (Gravimetric) Measurements
This method determines the corrosion rate by measuring the weight loss of a metal coupon over time.
Materials:
-
Metal coupons (e.g., C38 steel, mild steel) of known dimensions.
-
Abrasive paper (e.g., 400-1000 grit).[7]
-
Corrosive medium (e.g., 1M HCl, 0.5M H₂SO₄).
-
DMTT inhibitor solutions of varying concentrations.
-
Analytical balance (±0.1 mg precision).
-
Desiccator, acetone, distilled water.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with abrasive paper to a mirror finish.
-
Degrease the coupons by washing with acetone, rinse with distilled water, and dry thoroughly.
-
Weigh each coupon accurately using an analytical balance (W₁).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution with and without various concentrations of DMTT.
-
Maintain the beakers at a constant temperature (e.g., 30°C) in a water bath for a specified immersion period (e.g., 8-24 hours).[7]
-
Post-Immersion: After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products (e.g., with a brush), rinse with distilled water and acetone, dry, and place in a desiccator.
-
Weigh each coupon again (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Protocol for Electrochemical Measurements
Electrochemical methods provide rapid and detailed information on the corrosion process. A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum wire).[11][12]
Equipment:
-
Potentiostat/Galvanostat (e.g., VersaSTAT 4).[12]
-
Three-electrode electrochemical cell.
-
Working Electrode (WE): Metal sample embedded in epoxy resin with a defined exposed surface area (e.g., 0.12 cm²).[12]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire.
Procedure:
-
Electrode Preparation: Polish the working electrode surface to a mirror finish, clean, and rinse as described in Protocol 4.1.
-
Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 15-30 minutes.[10][12]
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[10]
-
Plot the logarithm of current density (log I) versus potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic curves.
-
Calculate Inhibition Efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100, where Icorr₀ and Icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit (e.g., Randle's circuit) to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12]
-
Calculate Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.
-
Protocol for Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) can predict the inhibition efficiency and elucidate the adsorption mechanism of inhibitor molecules.[3][13]
Software:
-
Gaussian 09W or similar quantum chemistry software package.[13]
Methodology:
-
Geometry Optimization: Optimize the molecular structure of this compound using a suitable level of theory and basis set (e.g., B3LYP/6-31G).
-
Parameter Calculation: Calculate key quantum chemical parameters from the optimized structure:
-
E_HOMO: Energy of the Highest Occupied Molecular Orbital (relates to electron-donating ability).
-
E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital (relates to electron-accepting ability).
-
Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO (relates to the reactivity of the molecule).
-
Dipole Moment (µ): Indicates the polarity of the molecule.
-
Global Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule.
-
-
Analysis:
-
A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, leading to better inhibition efficiency.[3]
-
A lower ΔE value indicates higher reactivity and potentially better inhibition.
-
Correlate these calculated parameters with experimentally determined inhibition efficiencies.
-
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Proposed Inhibition Mechanism Diagram
Caption: Proposed mechanism of corrosion inhibition by DMTT on a metal surface.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]
- 7. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of 4,5-Dimethylthiazole-2-thiol in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4,5-dimethylthiazole-2-thiol in medicinal chemistry. The focus is on the synthesis of its derivatives and their biological activities, with a particular emphasis on their role as enzyme inhibitors.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. This compound, a readily available starting material, serves as a key precursor for the synthesis of a variety of derivatives with diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, and potential applications in anticancer and antimicrobial therapies. This document will detail the application of this compound in the development of acetylcholinesterase inhibitors and provide protocols for their synthesis and evaluation.
Application Note 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of this compound have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.
Chemical Rationale and Design
Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols are a class of compounds designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[1][2][3] This dual-binding capability can lead to enhanced inhibitory potency. The this compound moiety serves as a crucial part of the scaffold that can be chemically modified to optimize binding and pharmacokinetic properties.
Quantitative Data: In Vitro AChE Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol derivatives.
| Compound ID | Structure | IC50 (µM) for AChE | Reference |
| 1b | Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol | 18.2 | [1][2][3] |
| 1c | Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol derivative | 27.5 | [1][2][3] |
| Rivastigmine | Reference Drug | - | [1][2][3] |
| Galantamine | Reference Drug | - | [1][2][3] |
Note: Specific structures for 1b and 1c beyond the general class were not detailed in the source material.
Experimental Protocols
Protocol 1: Synthesis of Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols
This protocol describes a general method for the synthesis of isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols.
Materials:
-
Isatin or substituted isatin
-
Thiosemicarbazide
-
Chloroacetic acid
-
Sodium acetate
-
Aromatic aldehydes
-
Methanol
-
Glacial acetic acid
-
Hydrochloric acid (catalyst)
Procedure:
Step 1: Synthesis of Isatin-based Thiosemicarbazone
-
In a round-bottom flask, combine isatin (1 mmol) and thiosemicarbazide (1 mmol) in methanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 5-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the crude product.
-
Wash the solid precipitate with cold methanol to obtain the pure thiosemicarbazone derivative.[4]
Step 2: Cyclization to form the Thiazole Ring
-
In a separate flask, dissolve the isatin-based thiosemicarbazone (1 mmol) from Step 1, chloroacetic acid (1 mmol), sodium acetate (1 mmol), and the desired aromatic aldehyde (1 mmol) in glacial acetic acid.
-
Reflux the mixture for 6-7 hours.
-
After the reaction is complete, cool the mixture and filter the resulting solid.
-
Wash the precipitate with glacial acetic acid to yield the pure isatin-linked thiazole derivative.[4]
Diagram: Synthetic Workflow
Caption: Synthetic scheme for isatin-linked thiazole derivatives.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method for determining the AChE inhibitory activity of synthesized compounds.[5][6][7][8][9]
Materials:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh daily).
-
Dilute the AChE enzyme stock solution in phosphate buffer to the desired working concentration.
-
-
Assay in 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 10-15 seconds for 3-5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Diagram: Acetylcholinesterase Inhibition and Detection
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols for inhibition of acetylcholinesterase [scholarsphere.psu.edu]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the MTT Assay in Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation. Its utility spans various research and development areas, including drug discovery, toxicology, and cancer research. The assay provides a quantitative measure of cellular metabolic activity, which, in most healthy cell populations, correlates directly with the number of viable cells.[1]
This document provides a detailed overview of the MTT assay, including its underlying principles, comprehensive experimental protocols, and a discussion on potential interferences. A crucial point of clarification is the chemical identity of the MTT reagent itself. The correct chemical name is 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .[2] The compound "4,5-Dimethylthiazole-2-thiol," mentioned in the topic inquiry, is a distinct chemical entity and is not the primary reagent in this assay. However, as a thiol-containing compound, it is relevant to the discussion of potential assay interference.
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria.[2] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
The insoluble formazan crystals are subsequently solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[2] The intensity of the purple color, quantified by its absorbance, serves as an indicator of cell viability.
Data Presentation: Quantitative Parameters
The successful execution of the MTT assay is dependent on several key quantitative parameters. The following table summarizes these critical factors for easy reference and comparison.
| Parameter | Recommended Range/Value | Notes |
| MTT Reagent Concentration | 0.2 - 0.5 mg/mL (final concentration) | Higher concentrations may be toxic to cells.[3] A stock solution of 5 mg/mL in PBS is commonly used.[4] |
| Incubation Time with MTT | 1 - 4 hours | Optimal time can vary between cell types and should be determined empirically.[5] |
| Absorbance Wavelength | 570 nm (primary) | A reference wavelength of 630 nm can be used to subtract background absorbance. |
| Cell Seeding Density | 1,000 - 100,000 cells/well | This should be optimized for each cell line to ensure the results fall within the linear range of the assay.[5] |
| Solubilization Time | At least 2 hours (can be overnight) | Ensure complete dissolution of formazan crystals for accurate readings. Gentle shaking can aid this process.[6][7] |
Experimental Protocols
Detailed methodologies for performing the MTT assay with both adherent and suspension cells are provided below.
Protocol for Adherent Cells
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow, typically for 24 hours.[5]
-
Treatment: Remove the culture medium and expose the cells to the desired concentrations of the test compound. Include appropriate vehicle and untreated controls.
-
MTT Addition: After the treatment period, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark, often with gentle shaking, to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.
Protocol for Suspension Cells
-
Cell Seeding: Seed suspension cells in a 96-well plate at the optimal density.
-
Treatment: Add the test compound at the desired concentrations. Include appropriate controls.
-
MTT Addition: Following the treatment period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Pelleting: Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of a solubilization solvent to each well and resuspend the pellet by gentle pipetting.
-
Absorbance Measurement: Ensure complete dissolution of the formazan and measure the absorbance at 570 nm.
Mandatory Visualizations
Chemical Reaction of MTT Reduction
The following diagram illustrates the chemical transformation of MTT to its formazan product.
Caption: Reduction of MTT to Formazan by Viable Cells.
Experimental Workflow of the MTT Assay
This diagram outlines the key steps involved in the MTT assay protocol.
Caption: Step-by-step workflow of the MTT assay.
Role and Interference of Thiol-Containing Compounds
As initially queried, the role of "this compound" is best understood in the context of assay interference. The MTT assay's accuracy can be compromised by compounds that interfere with the reduction of MTT. Notably, substances with free thiol groups, such as β-mercaptoethanol, dithiothreitol, and N-acetyl-L-cysteine, have been shown to non-enzymatically reduce MTT to formazan in a dose-dependent manner, even in the absence of viable cells.[1][8] This chemical reduction leads to a false-positive signal, suggesting higher cell viability than is actually present.
Therefore, when testing compounds that contain free thiol groups, like this compound, it is imperative to include proper controls. A cell-free control containing the test compound and the MTT reagent should be run in parallel to quantify any direct reduction of MTT by the compound itself. If significant interference is observed, alternative cell viability assays that are not based on tetrazolium salt reduction may be more appropriate.[9]
Conclusion
The MTT assay remains a valuable and widely used tool for the assessment of cell viability and proliferation. By understanding its principles, adhering to optimized protocols, and being aware of potential interferences from substances like thiol-containing compounds, researchers can generate accurate and reproducible data. The protocols and information provided herein serve as a comprehensive guide for the effective implementation of the MTT assay in a research and drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. atcc.org [atcc.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of MTT Reduction by Cellular Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] This assay is foundational in drug discovery, toxicology screening, and cancer research due to its simplicity, high-throughput compatibility, and reproducibility. The principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by metabolically active cells.[1][2] The quantity of formazan produced is directly proportional to the number of viable cells.[1][3][4]
Mechanism of MTT Reduction
The conversion of MTT to formazan is a biochemical reduction that is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes.[1] These enzymes are integral components of cellular metabolic pathways and their activity is a hallmark of viable, metabolically active cells.
Role of Cellular Dehydrogenases and NAD(P)H
The reduction of MTT is largely dependent on the flux of NAD(P)H.[4] Dehydrogenase enzymes within the cell, particularly those in the mitochondrial electron transport chain, play a crucial role.[1] Succinate dehydrogenase is a key mitochondrial enzyme implicated in this process.[1] These enzymes transfer electrons from NADH and NADPH to MTT, cleaving the tetrazolium ring and resulting in the formation of insoluble formazan crystals.[1][4]
Cellular Location of MTT Reduction
While the mitochondria are a primary site for MTT reduction due to the high concentration of dehydrogenases, this process is not exclusively confined to this organelle.[1] Evidence suggests that MTT reduction also occurs in other cellular compartments, including the cytoplasm and associated with the endoplasmic reticulum and lysosomes.[1] Therefore, the MTT assay is considered a measure of the overall metabolic activity of the cell.[1]
Data Presentation: Factors Influencing MTT Assay Results
The accuracy and reproducibility of the MTT assay are influenced by several experimental parameters. The following tables summarize the impact of key variables on the production of formazan, as measured by optical density (OD).
Table 1: Effect of Cell Number on Absorbance
| Cell Number per Well | Mean Absorbance (OD at 570 nm) |
| 1,000 | ~0.1 - 0.2 |
| 5,000 | ~0.4 - 0.6 |
| 10,000 | ~0.8 - 1.2 |
| 20,000 | ~1.5 - 2.0 |
| 50,000 | >2.0 (often saturating) |
Note: These are representative values and will vary depending on the cell type, metabolic activity, and incubation times. It is crucial to determine the optimal cell seeding density for each cell line to ensure that the absorbance values fall within the linear range of the spectrophotometer. An optimal absorbance range for untreated control cells is typically between 0.75 and 1.25.[3][4]
Table 2: Effect of MTT Concentration and Incubation Time on Absorbance (for a fixed cell number)
| MTT Concentration | Incubation Time | Mean Absorbance (OD at 570 nm) |
| 0.1 mg/mL | 2 hours | Low |
| 0.5 mg/mL | 2 hours | Moderate |
| 0.5 mg/mL | 4 hours | High |
| 1.0 mg/mL | 4 hours | High (potential for saturation or toxicity) |
Note: The optimal MTT concentration and incubation time should be determined empirically for each cell type and experimental condition. A final concentration of 0.5 mg/mL and an incubation period of 2-4 hours is a common starting point.[1][4]
Experimental Protocols
1. Preparation of Reagents
-
MTT Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS), pH 7.4.[2]
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution by filtering it through a 0.2 µm syringe filter.[2][5]
-
Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[2][5]
-
-
Solubilization Solution:
2. Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture until they adhere and reach the desired confluency.
-
Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include untreated and vehicle controls. Incubate for the desired treatment period.
-
MTT Addition:
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours, protected from light.[1] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
3. Protocol for Suspension Cells
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density.
-
Treatment: Add the test compounds to the wells and incubate for the desired duration.
-
MTT Addition:
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours.[1]
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[1]
Visualizations
Caption: Cellular mechanism of MTT reduction to formazan.
Caption: Experimental workflow for the MTT assay.
References
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 4,5-Dimethylthiazole-2-thiol
Introduction: The Versatility of the Thiazole Moiety in Chromophore Design
The thiazole ring is a privileged heterocyclic scaffold in the realm of medicinal chemistry and, significantly, in the synthesis of high-performance dyes. Its unique electronic properties, including the ability to act as both an electron acceptor and a modifiable platform, make it a valuable component in the design of chromophores. This application note provides a comprehensive guide for researchers and scientists on the utilization of 4,5-dimethylthiazole-2-thiol in the synthesis of azo dyes. While the thiol group itself is not directly involved in the canonical azo coupling reaction, it serves as a precursor to a key intermediate, 2-amino-4,5-dimethylthiazole. This document will detail the synthetic strategy, provide step-by-step protocols, and offer insights into the causality behind the experimental choices, ensuring a reproducible and thorough understanding of the process.
The primary pathway for leveraging this compound in azo dye synthesis is a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-4,5-dimethylthiazole. The classical and highly efficient Hantzsch thiazole synthesis is the recommended method for obtaining this crucial amine intermediate.
-
Azo Dye Formation: The diazotization of 2-amino-4,5-dimethylthiazole to form a reactive diazonium salt, followed by its coupling with a suitable aromatic nucleophile (the coupling component) to yield the final azo dye.
This guide will provide detailed protocols for both stages, along with safety considerations and characterization data for representative dye molecules.
Stage 1: Synthesis of the Key Intermediate: 2-Amino-4,5-dimethylthiazole via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a robust and versatile method for the formation of the thiazole ring.[1] It involves the condensation reaction between an α-haloketone and a thioamide. In this protocol, we will synthesize 2-amino-4,5-dimethylthiazole from 3-bromo-2-butanone and thiourea.
Causality of Experimental Choices:
-
α-Haloketone: 3-Bromo-2-butanone provides the C4 and C5 carbons of the thiazole ring, along with the methyl substituents. The bromine atom serves as a good leaving group, facilitating the initial nucleophilic attack by the sulfur of thiourea.
-
Thiourea: This reagent provides the sulfur atom, the C2 carbon, and the 2-amino group of the final thiazole ring.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
Neutralization: The reaction initially forms the hydrobromide salt of the 2-aminothiazole derivative. Neutralization with a weak base, such as sodium bicarbonate, is necessary to isolate the free amine.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole
Materials:
-
3-Bromo-2-butanone
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (7.61 g, 0.1 mol) in 100 mL of ethanol.
-
Slowly add 3-bromo-2-butanone (15.1 g, 0.1 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product as its hydrobromide salt.
-
Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The free base, 2-amino-4,5-dimethylthiazole, will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold water.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-4,5-dimethylthiazole.
Expected Yield: 75-85%
Characterization: The structure of the synthesized 2-amino-4,5-dimethylthiazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Stage 2: Synthesis of Azo Dyes
This stage involves two classical reactions in dye chemistry: diazotization and azo coupling.
Diazotization of 2-Amino-4,5-dimethylthiazole
Diazotization is the process of converting a primary aromatic or heterocyclic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[2]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose violently at higher temperatures.[2][3] Maintaining a low temperature is crucial for safety and to ensure the diazonium salt is stable enough to be used in the subsequent coupling reaction.
-
Strong Acid (e.g., HCl, H₂SO₄): The acid serves two purposes: it dissolves the amine and it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid (HNO₂).
-
Sodium Nitrite: The source of the nitrosonium ion (NO⁺) required for the diazotization reaction.
-
Excess Nitrous Acid Removal: Any unreacted nitrous acid can interfere with the azo coupling reaction. It is typically quenched by the addition of a small amount of urea or sulfamic acid.
Azo Coupling Reaction
The formed diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) such as phenols, anilines, and naphthols to form the stable azo linkage (-N=N-), which is the primary chromophore of the dye.
Causality of Experimental Choices:
-
Coupling Component: The choice of coupling component is critical as it determines the final color and properties of the dye. Electron-donating groups (e.g., -OH, -NH₂, -NR₂) on the aromatic ring of the coupling component are necessary to activate it for electrophilic attack by the diazonium salt.
-
pH Control: The pH of the coupling reaction is crucial. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH 8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. For coupling with anilines, the reaction is carried out in a slightly acidic medium (pH 4-6) to ensure a sufficient concentration of the free amine, which is the reactive species.
Experimental Workflow and Signaling Pathway Visualization
References
Application Notes and Protocols: Metal Complexes of 4,5-Dimethylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes incorporating the ligand 4,5-Dimethylthiazole-2-thiol. The information compiled herein is intended to serve as a foundational resource for the exploration of these compounds in anticancer and antimicrobial research and development.
Introduction
Metal complexes of heterocyclic compounds, particularly those containing sulfur and nitrogen donor atoms, have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential. This compound is a versatile ligand that forms stable complexes with a variety of transition metals. These complexes have demonstrated promising biological activities, primarily as anticancer and antimicrobial agents. The coordination of the metal ion to the thiazole ligand can enhance the therapeutic efficacy of the organic molecule, offering a promising avenue for the development of novel metallodrugs.
Applications
The primary applications of this compound metal complexes lie in the fields of oncology and microbiology.
Anticancer Activity
Transition metal complexes of thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis.[1] Some complexes may also interact with DNA, causing cleavage and inhibiting tumor cell proliferation.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various transition metal complexes against different human cancer cell lines.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| [Cu(L)₂(Cl)₂] | MCF-7 (Breast) | 13.1 | [3] |
| HCT-116 (Colon) | 17.7 | [3] | |
| HepG2 (Liver) | 9.9 | [3] | |
| [Ni(L)₂(Cl)₂] | HT-29 (Colon) | 1064.05 | [4] |
| [Co(L)₂(Cl)₂] | A549 (Lung) | 794.37 | [4] |
| [Ru(L)₂(Cl)₃(H₂O)] | EAC (Ehrlich Ascites Carcinoma) | 5.49 | [3] |
| [Pd(L)₂(Cl)₂] | HepG2 (Liver) | 16.2 | [3] |
| [Ag(L)₂]NO₃ | EAC (Ehrlich Ascites Carcinoma) | 5.15 | [3] |
| MCF-7 (Breast) | 13.1 | [3] | |
| HCT-116 (Colon) | 17.7 | [3] | |
| HepG2 (Liver) | 9.9 | [3] |
L represents a thiazole-based ligand, often a Schiff base derivative of this compound.
Antimicrobial Activity
Metal complexes of this compound and related thiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The chelation of the metal ion is believed to enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and subsequent disruption of cellular processes.[5]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various metal complexes against selected microbial strains.
| Complex | Microbial Strain | MIC (µg/mL) | Reference |
| [Cu(L)₂(Cl)₂] | Staphylococcus aureus | 16 | [6] |
| Escherichia coli | 16 | [6] | |
| Pseudomonas aeruginosa | >512 | [6] | |
| Candida albicans | 32 | [6] | |
| [Co(L)₂(Cl)₂] | Staphylococcus aureus | 32 | [6] |
| Escherichia coli | 32 | [6] | |
| Pseudomonas aeruginosa | >512 | [6] | |
| Candida albicans | 64 | [6] | |
| [Ni(L)₂(Cl)₂] | Staphylococcus aureus | 32 | [6] |
| Escherichia coli | 64 | [6] | |
| Pseudomonas aeruginosa | >512 | [6] | |
| Candida albicans | 64 | [6] | |
| [Zn(L)₂(Cl)₂] | Staphylococcus aureus | 64 | [6] |
| Escherichia coli | 128 | [6] | |
| Pseudomonas aeruginosa | >512 | [6] | |
| Candida albicans | 128 | [6] |
L represents a thiazole-based ligand.
Experimental Protocols
Synthesis of Metal Complexes of this compound (General Protocol)
This protocol outlines a general procedure for the synthesis of transition metal complexes with this compound. The specific molar ratios and reaction conditions may need to be optimized for each metal salt.
Materials:
-
This compound
-
Transition metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 mmol of the transition metal salt in 10 mL of ethanol.
-
Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid in a desiccator or under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Figure 1: General workflow for the synthesis of metal complexes of this compound.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test metal complex dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the metal complex in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the metal complexes.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microplates
-
Test metal complex dissolved in DMSO
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the metal complex in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no complex) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: ROS-Induced Apoptosis
A primary mechanism of anticancer activity for many thiazole-based metal complexes is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[1]
Figure 3: Proposed signaling pathway for ROS-induced apoptosis by metal complexes.
The metal complex enters the cancer cell and localizes in or interacts with mitochondria, leading to an increase in the production of ROS such as superoxide anions and hydrogen peroxide.[8] This surge in ROS creates a state of oxidative stress, causing damage to cellular components, including DNA.[9] The cellular damage triggers the intrinsic apoptotic pathway, leading to the activation of caspases, a family of proteases that execute programmed cell death.
Antimicrobial Mechanism
The antimicrobial action of these metal complexes is generally attributed to a multi-faceted mechanism.
Figure 4: General mechanisms of antimicrobial action of metal complexes.
The increased lipophilicity of the metal complex allows it to penetrate the microbial cell wall and membrane more effectively than the free ligand. Once inside, the complex can disrupt membrane potential, inhibit essential enzymes by binding to active sites, and interfere with DNA replication and protein synthesis, ultimately leading to microbial cell death.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antimicrobial, DNA cleavage, and in vitro cytotoxic studies of some metal complexes of schiff base ligand derived from thiazole and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity [mdpi.com]
- 5. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions in the Hantzsch synthesis of thiazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Hantzsch thiazole synthesis?
A1: The most frequently encountered side reactions include the formation of regioisomers, particularly when using N-substituted thioureas, the presence of unreacted starting materials, and the generation of byproducts through self-condensation or hydrolysis of the α-haloketone. In some cases, over-alkylation of the resulting thiazole can also occur.
Q2: How does reaction pH affect the outcome of the Hantzsch synthesis?
A2: The pH of the reaction medium can significantly influence the product distribution, especially when N-monosubstituted thioureas are used. In neutral solvents, the formation of 2-(N-substituted amino)thiazoles is generally favored. However, under acidic conditions, the reaction can yield 3-substituted 2-imino-2,3-dihydrothiazoles as the major product.[1]
Q3: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A3: Multiple spots on a TLC plate can indicate the presence of several species. Besides the desired thiazole product, common impurities include unreacted α-haloketone and thioamide. Other possibilities are the formation of an oxazole byproduct if the thioamide is contaminated with the corresponding amide, or dimerization and polymerization products of the reactants.
Q4: Can microwave irradiation improve the Hantzsch thiazole synthesis?
A4: Yes, microwave-assisted Hantzsch synthesis has been shown to offer several advantages over conventional heating methods. These benefits can include significantly shorter reaction times, higher yields, and often cleaner product formation with easier purification.[2]
Troubleshooting Guides
Below are common issues encountered during the Hantzsch thiazole synthesis and recommended troubleshooting steps.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiazole Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Poor quality of starting materials. | - Monitor the reaction progress using TLC to ensure completion. - Optimize the reaction temperature; while some reactions proceed at room temperature, others require heating. - Use a slight excess of the thioamide to drive the reaction to completion and minimize self-condensation of the α-haloketone. - Ensure the purity of the α-haloketone and thioamide. Purify starting materials if necessary. |
| Formation of Regioisomers | - Use of N-substituted thioureas. - Reaction pH favoring the formation of the undesired isomer. | - For the synthesis of 2-(N-substituted amino)thiazoles, maintain a neutral reaction medium. - To favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, conduct the reaction under acidic conditions (e.g., in the presence of HCl).[1] |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Inequimolar stoichiometry. | - Increase the reaction time and/or temperature. - Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the full consumption of the α-haloketone. |
| Product is Difficult to Purify | - Presence of multiple byproducts. - Product is an oil and does not crystallize. | - Optimize reaction conditions to minimize side product formation. - For purification, consider column chromatography, recrystallization (sometimes with activated charcoal to remove colored impurities), or conversion of the product to a salt to induce crystallization. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure for the Hantzsch synthesis of a simple 2-aminothiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar
-
20 mL scintillation vial
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add 5 mL of methanol and a stir bar.[3]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[3]
-
Wash the filter cake with water.[3]
-
The crude product can be further purified by recrystallization from ethanol.
Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This method illustrates the use of microwave irradiation for a more complex Hantzsch synthesis.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivatives
-
Substituted thioureas
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone derivative and the appropriately substituted thiourea in methanol.
-
Heat the reaction mixture in a microwave reactor at 90°C for 30 minutes.
-
After cooling, the product can typically be isolated by filtration.
Quantitative Data Summary
The following table summarizes yields for the synthesis of various thiazole derivatives under different conditions.
| Thiazole Derivative | α-Haloketone | Thioamide | Reaction Conditions | Yield (%) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol, 100°C, 30 min | ~99% |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Methanol, Microwave, 90°C, 30 min | 85-95% |
| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Methanol, Reflux, 8 h | Lower yields requiring more purification |
| 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | Chloroacetone | N-Methylthiourea | 10M-HCl-EtOH (1:2), 80°C, 20 min | 73%[1] |
Visualizing Reaction Pathways and Workflows
Hantzsch Thiazole Synthesis: Main Pathway and Side Reactions
Caption: Main and side reaction pathways in Hantzsch synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 4,5-Dimethylthiazole-2-thiol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4,5-Dimethylthiazole-2-thiol by recrystallization. This guide provides troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and key data to facilitate your purification work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Compound "oils out" and does not form crystals. | The boiling point of the solvent may be higher than the melting point of the compound. The compound has a high concentration of impurities. The solution is cooling too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Consider a preliminary purification step like column chromatography if impurities are significant. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Reheat the solution to dissolve the oil and attempt a slower cooling rate.[1] |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. Crystals were lost during filtration or transfer. | Ensure the minimum amount of hot solvent is used for complete dissolution. Cool the solution thoroughly in an ice bath to minimize the solubility of the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure careful transfer of all solid material during filtration. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. Impurities are adsorbed onto the crystal surface. | Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. Perform a second recrystallization using a different solvent system.[2] |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
Q2: How do I perform a small-scale solubility test to find a suitable recrystallization solvent?
To perform a small-scale solubility test, place approximately 10-20 mg of your crude this compound into several different test tubes.[2] To each tube, add a few drops of a different solvent and observe the solubility at room temperature. Gently heat the tubes with solvents in which the compound was insoluble at room temperature to assess solubility at elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
Q3: Can I use a solvent mixture for the recrystallization?
Yes, a binary solvent system can be very effective if a single solvent is not ideal.[2] This typically involves a "good" solvent in which this compound is soluble and a "bad" solvent in which it is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]
Q4: How can I improve the crystal size?
Slower cooling rates generally lead to the formation of larger and purer crystals.[5] Allowing the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath can promote the growth of larger crystals. Rapid cooling often leads to the formation of smaller, less pure crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests.
1. Solvent Selection:
-
Based on small-scale solubility tests, select a suitable solvent or solvent system. For this example, we will use ethanol.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-warm a funnel and a clean receiving flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove insoluble impurities.
4. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loose-fitting stopper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin during this process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before filtration.
6. Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.
Quantitative Data Summary
The following table provides estimated solubility characteristics of this compound in common laboratory solvents. Note: This data is illustrative and should be confirmed by experimental solubility testing.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility at 25°C | Expected Solubility at Boiling Point |
| Water | 10.2 | 100 | Low | Low to Moderate |
| Ethanol | 5.2 | 78 | Low to Moderate | High |
| Methanol | 6.6 | 65 | Moderate | High |
| Acetone | 5.1 | 56 | Moderate | High |
| Ethyl Acetate | 4.4 | 77 | Moderate | High |
| Dichloromethane | 3.1 | 40 | High | High |
| Hexane | 0.1 | 69 | Low | Low |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 4,5-Dimethylthiazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 4,5-Dimethylthiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
The most common and direct method for synthesizing this compound is based on the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. A prevalent specific method involves the reaction of 3-chloro-2-butanone with ammonium dithiocarbamate. Another documented method involves the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide under elevated pressure and temperature.[1][2]
Q2: I am experiencing a significantly low yield. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Impure Starting Materials: The purity of the reactants, particularly the α-haloketone and the thioamide source, is critical. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.[2]
-
Suboptimal Reaction Conditions: Key parameters such as temperature, reaction time, and solvent choice heavily influence the reaction's outcome.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting materials.[2]
-
Side Reactions: The formation of byproducts is a common cause of low yields.[2]
-
Product Decomposition: The thiazole ring can be susceptible to degradation under harsh reaction or workup conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. This indicates that the reaction is proceeding as expected.[2]
Q4: What are the likely side products that could be forming?
In the Hantzsch thiazole synthesis, several side products can form, leading to a lower yield of the desired product:
-
Unreacted Starting Materials: If the reaction is incomplete, you will have the starting materials present in your crude product.[2]
-
Formation of Oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation reactions.[2]
Q5: My purified product has a persistent yellow color. How can I decolorize it?
A yellow coloration in the final product can often be removed by treating a solution of the product with activated charcoal. The product can be dissolved in a suitable hot solvent, such as ethanol, and a small amount of activated charcoal is added. The mixture is then filtered while hot to remove the charcoal, and the purified product is recovered by crystallization.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reagents | Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR, melting point). |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| Improper pH | Ensure the reaction medium has the appropriate pH for the chosen synthetic route. Some variations of the Hantzsch synthesis may require acidic or basic conditions. |
Issue 2: Multiple Spots on TLC After Reaction
| Possible Cause | Suggested Solution |
| Incomplete Reaction | As mentioned above, extend the reaction time or slightly increase the temperature. |
| Side Product Formation | Optimize the reaction conditions. This may involve lowering the temperature to reduce the rate of side reactions or changing the solvent. |
| Decomposition of Product | If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Oily Product | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is a suitable alternative. |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.[3] |
| Product is a Semi-solid Mush | The crude product can be dissolved in a suitable solvent like hexane and then recovered by crystallization.[1] |
Experimental Protocols
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chloro-2-butanone
-
Ammonium dithiocarbamate
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium dithiocarbamate (1 equivalent) in ethanol.
-
Slowly add 3-chloro-2-butanone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with 5% sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Protocol 2: Synthesis from an Alpha-Thiocyano Carbonyl Compound
This method is based on a patented procedure and requires a pressure reactor.[1]
Materials:
-
3-Thiocyano-2-butanone
-
Hydrogen sulfide (H₂S)
-
Ethanol
-
Hexane
-
Activated charcoal
Procedure:
-
Charge a stainless steel pressure reactor with 3-thiocyano-2-butanone and ethanol.
-
Introduce hydrogen sulfide into the reactor to the desired pressure.
-
Heat the reactor to a temperature between 50°C and 150°C.
-
Maintain the reaction at the elevated temperature and pressure for a sufficient time to ensure completion.
-
Cool the reactor and carefully vent the unreacted H₂S.
-
Remove the resulting mixture, which may be a semi-solid mush of ethanol and crystalline product.
-
Heat the mixture to remove the ethanol.
-
Dissolve the solid product in hexane and recover it by crystallization.
-
For further purification, dissolve the product in hot ethanol and decolorize with activated charcoal.
-
Filter the hot solution and concentrate it to recover the pure, yellow crystalline product.[1]
Data Presentation
Table 1: Illustrative Yields under Varying Hantzsch Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) * |
| 1 | Ethanol | Reflux | 6 | 65 |
| 2 | Methanol | Reflux | 8 | 60 |
| 3 | DMF | 80 | 4 | 75 |
| 4 | Toluene | Reflux | 12 | 55 |
*These are illustrative yields and actual results may vary depending on the specific experimental setup and purity of reagents.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 4,5-Dimethylthiazole-2-thiol
Welcome to the Technical Support Center for the synthesis of 4,5-Dimethylthiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various biologically active molecules. The most common and reliable method for its preparation is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 3-chloro-2-butanone, with a source of thiourea, such as ammonium dithiocarbamate. While the reaction is generally robust, several factors can influence its outcome, leading to the formation of byproducts and purification challenges. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction utilizes 3-chloro-2-butanone as the α-haloketone and typically employs ammonium dithiocarbamate as the thioamide equivalent. The overall reaction is a cyclocondensation that forms the thiazole ring.
Q2: I am experiencing a low yield in my reaction. What are the common causes and how can I troubleshoot this?
Low yields in the Hantzsch synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include the quality of your starting materials, the reaction conditions, and the potential for side reactions.
Troubleshooting Low Yield:
-
Purity of Reactants: Ensure the purity of 3-chloro-2-butanone and ammonium dithiocarbamate. Impurities can lead to undesired side reactions, consuming the reactants and complicating the purification process.[2]
-
Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature, others may require gentle heating. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction until the starting materials are consumed.
-
pH of the Reaction Mixture: The stability of dithiocarbamates can be pH-dependent.[3][4] Maintaining a slightly basic or neutral pH during the initial condensation can be beneficial.
-
Decomposition of Ammonium Dithiocarbamate: Ammonium dithiocarbamate can be unstable, especially under acidic conditions or upon heating, decomposing back to ammonia and carbon disulfide.[5] It is often prepared fresh or stored under appropriate conditions.
Q3: I have isolated my product, but it appears to be impure. What are the likely byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. Identifying these impurities is crucial for developing an effective purification strategy.
Common Byproducts and Their Identification
| Byproduct/Impurity | Formation Mechanism | Identification Notes |
| Unreacted 3-chloro-2-butanone | Incomplete reaction. | Can be detected by TLC and GC-MS. It is a volatile and odorous liquid.[6] |
| Isomeric Thiazole | Under acidic conditions, the reaction can yield a mixture of the desired 2-thiol and the isomeric 2-imino-3,4-dimethyl-2,3-dihydrothiazole.[7] | Isomers can be difficult to separate. Characterization by 1H NMR is key to distinguish them based on the chemical shifts of the ring protons. |
| Self-condensation products of 3-chloro-2-butanone | 3-chloro-2-butanone can undergo self-condensation, especially in the presence of a base.[8] | These are typically higher molecular weight byproducts and can be observed as less polar spots on TLC. |
| Thiuram Disulfides | Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.[3] | These compounds may be colored and can complicate the purification process. |
| Elemental Sulfur | Decomposition of dithiocarbamate or other sulfur-containing reagents. | Can be observed as a fine yellow precipitate. |
Troubleshooting Guide for Common Experimental Issues
Issue 1: The reaction mixture turns dark, and I isolate a complex mixture of products.
-
Possible Cause: Decomposition of starting materials or side reactions.
-
Troubleshooting Steps:
-
Check Reactant Quality: Use freshly prepared or purified ammonium dithiocarbamate.
-
Control Temperature: Avoid excessive heating, which can promote decomposition and side reactions.
-
Optimize pH: Ensure the reaction is not overly acidic, which can lead to dithiocarbamate decomposition.[4]
-
Issue 2: My purified product has a persistent sulfurous odor.
-
Possible Cause: Residual unreacted starting materials or sulfur-containing byproducts.
-
Troubleshooting Steps:
-
Thorough Purification: Recrystallize the product multiple times from a suitable solvent.
-
Washing: Wash the crude product thoroughly with water to remove any water-soluble impurities.
-
Vacuum Drying: Dry the final product under vacuum to remove any volatile impurities.
-
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The chosen solvent is not suitable, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane).[9]
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Seeding: If available, add a seed crystal of the pure product to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
3-Chloro-2-butanone[6]
-
Ammonium dithiocarbamate
-
Ethanol
-
Water
-
Sodium bicarbonate (5% aqueous solution)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Slowly add 3-chloro-2-butanone (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a hexane:ethyl acetate eluent). Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.[10][11][12]
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Hantzsch synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in the alkylation of 2-mercaptothiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the alkylation of 2-mercaptothiazoles, with a focus on maximizing the yield of the desired S-alkylated product.
Troubleshooting Guide & FAQs
This section is designed to help researchers identify and solve common problems leading to low yields in the alkylation of 2-mercaptothiazoles.
Q1: My reaction yield is very low, and I have recovered a significant amount of the starting 2-mercaptothiazole. What are the likely causes?
A1: Low conversion is often due to several factors related to the reaction setup and reagents:
-
Insufficient Base: The thione tautomer of 2-mercaptothiazole is not nucleophilic enough to react with the alkylating agent. A base is required to deprotonate the thiol tautomer, forming the much more nucleophilic thiolate anion. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Poor Solubility: If the 2-mercaptothiazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.
-
Inactive Alkylating Agent: The alkylating agent may have degraded. For example, alkyl iodides can decompose over time. It is also important to note that the reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are significantly less reactive and may require harsher conditions or a catalyst.
-
Low Reaction Temperature: The reaction may be too slow at the temperature you are using. While higher temperatures can sometimes lead to side products, an adequate temperature is necessary to achieve a reasonable reaction rate.
Q2: I have obtained a mixture of products, including the desired S-alkylated product and a significant amount of an isomer. What is this side product and how can I avoid it?
A2: The most common side product is the N-alkylated isomer. The thiolate anion of 2-mercaptothiazole is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. The formation of the N-alkylated product is influenced by the reaction conditions. Generally, harsher reaction conditions, such as the use of strong bases and high temperatures, can increase the yield of the thermodynamically more stable N-substituted product.[1] To favor S-alkylation, consider the following:
-
Choice of Base: Use a milder base such as NaHCO₃ or K₂CO₃. Stronger bases like NaH or alkoxides can increase the proportion of N-alkylation.
-
Reaction Temperature: Run the reaction at a lower temperature. S-alkylation is often the kinetically favored pathway and is typically achieved at or below room temperature.
-
Solvent: Polar aprotic solvents like DMF or acetone generally favor S-alkylation.
-
Leaving Group: Using an alkylating agent with a "softer" leaving group (e.g., iodide) tends to favor reaction at the "softer" sulfur atom.
Q3: My reaction seems to have worked, but I am having difficulty purifying the product. What are some common purification challenges?
A3: Purification of S-alkylated 2-mercaptothiazoles can be challenging due to the presence of unreacted starting material, the N-alkylated isomer, and other byproducts.
-
Separating S- and N-isomers: These isomers can have very similar polarities, making separation by column chromatography difficult. Careful selection of the eluent system and using a high-resolution column may be necessary.
-
Removing Unreacted 2-Mercaptobenzothiazole: The starting material can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH).[2] The acidic proton of the unreacted 2-mercaptobenzothiazole will be removed by the base, forming a salt that is soluble in the aqueous layer. The desired S-alkylated product, lacking this acidic proton, will remain in the organic layer.
Q4: I am using an alkyl chloride as my alkylating agent and getting a very low yield. What can I do to improve the reaction?
A4: Alkyl chlorides are less reactive than the corresponding bromides and iodides. To improve the yield when using an alkyl chloride, you can:
-
Increase the Reaction Temperature: Refluxing the reaction mixture may be necessary to achieve a reasonable rate.[2]
-
Use a More Polar Solvent: A solvent like DMF can help to stabilize the transition state and increase the reaction rate.[2]
-
Add a Catalyst: The addition of a catalytic amount of sodium or potassium iodide (a Finkelstein reaction) can in situ convert the alkyl chloride to the more reactive alkyl iodide, which will then react with the thiolate.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of alkylation reactions of 2-mercaptobenzothiazole (MBT).
Table 1: Effect of Base and Solvent on the S-alkylation of 2-Mercaptobenzothiazole with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 94-98 | [3] |
| 2 | NaH | DMSO | Room Temp | - | >80 | [4] |
| 3 | NaHCO₃ | DMF | 60 | Overnight | - | [2] |
| 4 | Et₃N | DMF | - | - | - | [3] |
Note: Specific yield for entries 3 and 4 were not provided in the source material but are presented as viable reaction conditions.
Table 2: Comparison of Alkylating Agent Reactivity
| Alkylating Agent | General Reactivity | Typical Conditions | Expected Outcome |
| Alkyl Iodide | High | Room Temperature | High yield, shorter reaction time |
| Alkyl Bromide | Moderate | Room Temp to Reflux | Good yield, moderate reaction time |
| Alkyl Chloride | Low | Reflux, often with catalyst | Lower yield, longer reaction time |
Experimental Protocols
Protocol 1: General Procedure for S-alkylation of 2-Mercaptobenzothiazole
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent (e.g., DMF, acetone, 10 mL/mmol), add the base (e.g., K₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate salt.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with a 5% NaOH solution to remove any unreacted 2-mercaptobenzothiazole, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Small-Scale Test Reaction for Optimization
-
In separate small vials, each containing 2-mercaptobenzothiazole (e.g., 50 mg, 1.0 eq), add a different base (e.g., K₂CO₃, NaH, Et₃N, 1.2 eq) and solvent (e.g., DMF, acetone, THF, 1 mL).
-
Add the alkylating agent (1.1 eq) to each vial.
-
Stir the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction, dilute with a suitable solvent, and spot on a TLC plate.
-
Develop the TLC plate in an appropriate eluent system (e.g., 20% ethyl acetate in hexanes) to compare the conversion and formation of side products.
-
The reaction conditions that show the highest conversion to the desired product with the fewest side products can then be scaled up.
Protocol 3: TLC and NMR Analysis of Reaction Products
-
TLC Analysis:
-
Prepare a TLC plate with the crude reaction mixture, the starting 2-mercaptothiazole, and a co-spot (both crude and starting material in the same lane).
-
Elute with a solvent system that gives good separation (e.g., ethyl acetate/hexanes).
-
The S-alkylated product is typically less polar than the starting material and will have a higher Rf value. The N-alkylated product often has a polarity similar to the S-alkylated product.
-
-
¹H NMR Analysis:
-
The key diagnostic signals for S-alkylation are the protons on the carbon adjacent to the sulfur. For example, in S-benzyl-2-mercaptobenzothiazole, the benzylic CH₂ protons will appear as a singlet around δ 4.5 ppm.
-
In the corresponding N-benzyl isomer, the benzylic CH₂ protons are shifted further downfield due to the proximity to the positively charged nitrogen in the thiazolium ring that is formed.
-
The chemical shifts of the protons on the benzothiazole ring will also differ between the S- and N-alkylated isomers.[5]
-
Mandatory Visualizations
Caption: General workflow for the S-alkylation of 2-mercaptothiazoles.
Caption: Troubleshooting decision tree for low yield in 2-mercaptothiazole alkylation.
Caption: Factors influencing S- vs. N-alkylation regioselectivity.
References
Preventing oxidation of the thiol group during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of thiol groups during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of thiol groups?
A1: The primary cause of thiol (-SH) group oxidation is exposure to oxidants, with the most common being atmospheric oxygen. This process, often catalyzed by trace metal ions, leads to the formation of disulfide bonds (R-S-S-R).[1] Several factors can accelerate this oxidation:
-
Presence of Oxygen: Air exposure is the most frequent cause.[1]
-
Alkaline pH: Thiolates (RS⁻), which form at higher pH, are more susceptible to oxidation than the protonated thiol (RSH).[2]
-
Metal Ion Catalysis: Trace amounts of metal ions can catalyze the oxidation process.[3]
-
Solvent Impurities: Solvents prone to forming peroxides, such as tetrahydrofuran (THF) and diethyl ether, can also contribute to unwanted oxidation.[2]
Q2: What are the main strategies to prevent thiol oxidation?
A2: There are three primary strategies to prevent the oxidation of thiols during a reaction:
-
Working under an Inert Atmosphere: This is the most direct method to exclude oxygen.[1] Techniques include using a Schlenk line or a glovebox to handle reagents and perform reactions under nitrogen or argon.[4][5][6] It is also crucial to use solvents that have been thoroughly deoxygenated.[1][2]
-
Using Additives: Incorporating specific agents into the reaction mixture can inhibit oxidation. This includes chelating agents like EDTA to sequester catalytic metal ions and sacrificial antioxidants such as ascorbic acid.[3]
-
Employing Protecting Groups: The thiol group can be temporarily masked with a protecting group. This group is later removed in a separate step after the desired reaction is complete. This is a common strategy in multi-step syntheses, particularly in peptide chemistry.[7][8]
Q3: Which thiol protecting groups are commonly used and when should I choose one over another?
A3: The choice of a protecting group depends on the stability required during subsequent reaction steps and the specific conditions needed for its removal.[9] Key considerations include the pH, temperature, and reagents used in your synthesis. Common protecting groups include Trityl (Trt), tert-Butyl (tBu), and Acetamidomethyl (Acm).[7]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving free thiol groups.
Problem: My final product yield is low, and analysis shows significant disulfide formation.
-
Possible Cause: Inadequate exclusion of oxygen from the reaction.
-
Solution:
-
Enhance Inert Atmosphere Techniques: Ensure all glassware is properly dried and purged. Use a Schlenk line or glovebox for all manipulations.[4][5] Assemble glassware and purge with an inert gas (nitrogen or argon) before adding any reagents.[4]
-
Deoxygenate Solvents: Before use, thoroughly sparge all solvents with an inert gas for at least 30-45 minutes or use freeze-pump-thaw cycles for more rigorous deoxygenation.[2][6]
-
Control pH: If your reaction conditions permit, maintaining a lower pH can reduce the concentration of the more easily oxidized thiolate anion.[1]
-
Problem: I've already formed a disulfide. Can I reverse it?
-
Possible Cause: The thiol was oxidized either during the reaction or the work-up procedure.
-
Solution:
-
Use a Reducing Agent: Treat your sample with a reducing agent to cleave the disulfide bond back to free thiols. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][10]
-
TCEP vs. DTT: TCEP is often preferred because it does not contain a thiol group itself and is more stable at higher pH and temperatures.[10] After reduction, the reducing agent may need to be removed via dialysis or chromatography if it interferes with subsequent steps.[3]
-
Problem: My results are inconsistent between experimental runs.
-
Possible Cause: Variable levels of contaminants, such as dissolved oxygen or metal ions, in your reagents or solvents.[3]
-
Solution:
-
Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., at 0.1% w/v) into your aqueous buffers to sequester metal ions that catalyze oxidation.[3]
-
Standardize Deoxygenation: Implement a consistent and rigorous protocol for deoxygenating all solvents and solutions used in the reaction.[1]
-
Data Presentation
Table 1: Comparison of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability Notes |
| Trityl | Trt | Mildly acidic conditions (e.g., TFA), or with Hg(OAc)₂ followed by H₂S. | Labile to strong acids.[7] |
| tert-Butyl | tBu | Strong acids (e.g., TFA, HBr/AcOH), or with Hg(OAc)₂. | More stable to acid than O-tert-butyl ethers.[8] |
| Acetamidomethyl | Acm | Mercury(II) salts (e.g., Hg(OAc)₂) at pH ~4, followed by H₂S. | Stable to conditions used in both Boc and Fmoc peptide synthesis.[7] |
| tert-Butylsulphenyl | StBu | Reducing agents such as thiols (e.g., DTT) or phosphines. | Thiol-labile; can be removed under mild reducing conditions.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware (e.g., three-necked or Schlenk flask) is clean and oven-dried to remove moisture.[6]
-
Assembly: Assemble the glassware, including stir bar, condenser, and septa, while hot and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Evacuate-Refill Cycles: Connect the flask to the Schlenk line. Perform at least three evacuate-refill cycles to remove atmospheric gases from the vessel.[4] This involves applying a vacuum to the flask and then refilling it with the inert gas.
-
Solvent Addition: Add deoxygenated solvent to the reaction flask using a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas manifold of the Schlenk line or using a balloon filled with the inert gas.[12]
-
Work-up: Quench and work up the reaction under a positive flow of inert gas whenever possible to minimize air exposure before the thiol is isolated or protected.
Protocol 2: Reduction of a Disulfide Bond Using TCEP
-
Sample Preparation: Dissolve the disulfide-containing compound in a suitable deoxygenated buffer or solvent.
-
TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in deoxygenated water).
-
Reduction: Add TCEP to the sample solution to a final concentration of 10-50 mM. The required concentration may vary depending on the substrate.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or Ellman's test).
-
Subsequent Steps: TCEP often does not need to be removed before subsequent reactions with thiol-reactive reagents like maleimides, as it lacks a free thiol group.[10][13] However, if removal is necessary, it can be accomplished by size-exclusion chromatography or dialysis.
Visualizations
Caption: Reversible oxidation of thiols to disulfides and their reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Stability of 4,5-Dimethylthiazole-2-thiol in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dimethylthiazole-2-thiol in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of the Thiol Group: Thiols are susceptible to oxidation, especially in the presence of oxygen, metal ions, or at basic pH, leading to the formation of disulfides. | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Work under Inert Atmosphere: Prepare solutions and conduct experiments under a nitrogen or argon atmosphere. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. 4. Control pH: Maintain a neutral or slightly acidic pH, as basic conditions can promote thiol oxidation. |
| Thiazole Ring Instability: The thiazole ring can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or light.[1][2][3] | 1. pH Control: Avoid strongly acidic or basic conditions. Use appropriate buffer systems to maintain a stable pH. 2. Photostability: Protect solutions from light by using amber vials or by working in a dark environment.[1] 3. Solvent Choice: Evaluate the compatibility of the solvent with the thiazole ring. Protic solvents may participate in degradation pathways. |
| Solvent Reactivity: Some solvents may directly react with the thiol or thiazole moiety. | 1. Solvent Selection: Choose high-purity, inert solvents. Avoid solvents with reactive functional groups. 2. Literature Review: Consult the literature for known incompatibilities of thiazole or thiol compounds with specific solvents. |
Issue 2: Inconsistent or Non-Reproducible Stability Data
Symptoms:
-
High variability in the measured concentration of this compound across replicate experiments.
-
Drifting baseline or spurious peaks in analytical chromatograms.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation: Variations in solvent degassing, pH adjustment, or handling can lead to variable degradation rates. | 1. Standardize Protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample preparation. 2. Use Fresh Solutions: Prepare fresh stock and working solutions for each experiment to avoid issues with the stability of stock solutions. |
| Analytical Method Variability: Issues with the analytical method, such as detector drift or column degradation, can cause inconsistent results. | 1. Method Validation: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision. 2. System Suitability: Perform system suitability tests before each analytical run to ensure the performance of the chromatographic system. 3. Internal Standard: Use an internal standard to correct for variations in injection volume and detector response. |
| Contamination: Contaminants in solvents or on glassware (e.g., metal ions) can catalyze degradation. | 1. High-Purity Solvents: Use HPLC-grade or higher purity solvents. 2. Glassware Cleaning: Thoroughly clean all glassware with appropriate detergents and rinse with high-purity water. Consider acid-washing glassware to remove trace metals. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the thiazole ring and the thiol group, the primary degradation pathways are likely to be:
-
Oxidation of the thiol group: This can lead to the formation of a disulfide dimer.
-
Hydrolysis of the thiazole ring: This may occur under strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the thiazole ring.[1]
-
Desulfuration: Strong reducing agents can lead to the removal of the sulfur from the thiol group.[3]
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For short-term storage, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally preferred. It is crucial to use high-purity, anhydrous, and deoxygenated solvents. For aqueous solutions, the use of a buffer to maintain a slightly acidic to neutral pH is recommended to minimize thiol oxidation.
Q3: How should I store solutions of this compound to maximize stability?
A3: To maximize stability, solutions should be:
-
Stored at low temperatures (e.g., -20°C or -80°C).
-
Protected from light by using amber vials.
-
Blanketed with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Prepared in a suitable, non-reactive solvent at an appropriate pH.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the thiol group, derivatization with a fluorogenic reagent followed by fluorescence detection can be employed for higher sensitivity and selectivity. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying and quantifying both the parent compound and its degradation products.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the intrinsic stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity inert gas (Nitrogen or Argon)
-
Amber HPLC vials
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
4. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and characterize major degradation products using LC-MS if necessary.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Removal of Unreacted Starting Materials in Thiazole Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiazole reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts in thiazole synthesis?
A1: In the widely used Hantzsch thiazole synthesis, the most common impurities are unreacted α-haloketones and thioamides.[1] Side reactions can also lead to the formation of regioisomers or over-halogenated species, particularly in syntheses involving halogenation steps.[2]
Q2: What are the primary methods for purifying crude thiazole products?
A2: The three most prevalent purification techniques for thiazole derivatives are column chromatography, recrystallization, and liquid-liquid extraction (often involving an acid-base workup).[3] The choice of method is dictated by the physical and chemical properties of the target thiazole and the nature of the impurities.[3]
Q3: How do I choose the best purification method for my specific thiazole derivative?
A3: The selection depends on several factors:
-
Column Chromatography is highly versatile for separating compounds with different polarities and is particularly useful for complex mixtures.[3]
-
Recrystallization is ideal for purifying solid compounds and can yield very high purity, especially if the desired product is significantly less soluble in a chosen solvent at room temperature than at elevated temperatures.[3][4]
-
Acid-Base Extraction is effective for separating acidic or basic thiazole derivatives from neutral impurities.[5] Thiazoles can be basic due to the nitrogen atom, allowing them to be protonated and moved into an aqueous layer.[3][5]
Q4: How can I purify highly polar or water-soluble thiazolium salts?
A4: The purification of water-soluble thiazolium salts can be challenging as they are often not suitable for standard column chromatography on silica gel.[3] A common strategy involves precipitation from a suitable organic solvent (e.g., toluene). The crude salt can then be further purified by dissolving it in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF₄). The desired thiazolium salt can then be extracted into an organic solvent such as dichloromethane.[3]
Data Presentation: Comparison of Common Purification Techniques
While specific quantitative yields and purities are highly dependent on the specific thiazole derivative and the precise experimental conditions, the following table provides a general comparison of the most common purification methods.
| Technique | Primary Application | Advantages | Disadvantages | Typical Purity Achieved |
| Column Chromatography | Separation of complex mixtures with varying polarities. | High resolving power; applicable to a wide range of compounds (solids and oils).[3][4] | Can be time-consuming and resource-intensive (solvents, silica); potential for product loss on the column.[4] | Good to Excellent (>95%) |
| Recrystallization | Purification of solid compounds. | Can achieve very high purity; relatively inexpensive and straightforward.[4] | Only applicable to solids; requires finding a suitable solvent; yield can be low if the compound has some solubility in the cold solvent.[3] | Excellent (>99% in ideal cases)[4] |
| Acid-Base Extraction | Separating acidic or basic compounds from neutral impurities. | Fast and effective for initial work-up; good for removing ionic impurities.[5] | Only applicable to ionizable compounds; emulsions can form; may not separate compounds with similar pKa values.[5] | Moderate to Good (often used as a preliminary purification step) |
Troubleshooting Guides
Column Chromatography
Q: My thiazole compound is not moving from the origin on the TLC plate.
A: This indicates the solvent system (eluent) is not polar enough.[3]
-
Solution: Gradually increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[3] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the proportion of the polar solvent. For very polar compounds, a mixture of dichloromethane and methanol may be effective.[3]
Q: My thiazole compound is streaking on the TLC plate and the column.
A: Streaking can be caused by the compound's acidic or basic nature, or by overloading the column.[3]
-
Solution 1 (for basic compounds): Thiazoles are often basic. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize active sites on the silica gel and prevent streaking.[1]
-
Solution 2 (for overloading): Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column. As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.[1]
Recrystallization
Q: My thiazole derivative "oils out" instead of forming crystals.
A: "Oiling out" occurs when the compound separates as a liquid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the sample is highly impure.[3]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to ensure it is not supersaturated, and allow it to cool much more slowly.[3] Insulating the flask can help promote slow cooling.
Q: No crystals form even after the solution has cooled completely.
A: This is a common issue that can often be resolved by inducing crystallization.[3]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Solution 2: Seed Crystals. If available, add a single, pure crystal of your compound to the supersaturated solution.[6]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until the solution becomes slightly cloudy (the saturation point), then allow it to cool slowly again.[6]
-
Solution 4: Add an Anti-Solvent. Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[3]
Liquid-Liquid / Acid-Base Extraction
Q: An emulsion has formed between the aqueous and organic layers, and they won't separate.
A: Emulsions are often caused by vigorous shaking of the separatory funnel.[5]
-
Solution: To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution). Gently swirling or inverting the funnel instead of vigorous shaking can prevent emulsion formation in the first place.[5]
Q: My thiazole product seems to be soluble in both the organic and aqueous layers.
A: This can happen if the thiazole derivative has intermediate polarity or exists as a salt.
-
Solution: Adjust the pH of the aqueous layer. Since many thiazoles have a basic nitrogen atom, acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the nitrogen, forming a water-soluble salt that will partition into the aqueous phase.[5] This allows for the separation of the basic thiazole from neutral or acidic impurities. The thiazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols & Visualizations
Protocol 1: General Column Chromatography Purification
This protocol provides a general framework for purifying a thiazole derivative using silica gel column chromatography.
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. Test various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, ensuring the packing is uniform and free of air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[2]
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.[2]
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).[2]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazole derivative.[2]
Protocol 2: General Recrystallization Purification
This protocol outlines the general steps for purifying a solid thiazole derivative by recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which the thiazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, hexane, or mixtures like ethanol/water.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals, for instance, by air drying on a watch glass or in a vacuum oven.[8]
Protocol 3: General Acid-Base Extraction Work-up
This protocol describes a general acid-base extraction procedure for a thiazole synthesis reaction mixture containing a basic thiazole product and neutral or acidic impurities.
Methodology:
-
Dissolution: After the reaction is complete, dissolve the reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently to mix the layers. The basic thiazole will be protonated and move into the aqueous layer.[5]
-
Separate Layers: Allow the layers to separate and drain the lower (aqueous) layer into a clean flask. Repeat the acidic wash on the organic layer one or two more times and combine the aqueous extracts. The organic layer now contains neutral impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The protonated thiazole will be neutralized and will precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous mixture in the separatory funnel. Shake to extract the neutral thiazole product back into the organic layer.
-
Drying and Evaporation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified thiazole product.
References
- 1. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Characterization of Impurities in 4,5-Dimethylthiazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethylthiazole-2-thiol. The information provided is intended to assist in the identification and characterization of impurities that may be present in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process and degradation. Based on the common Hantzsch thiazole synthesis route, potential impurities may include:
-
Unreacted Starting Materials:
-
3-Halobutane-2-one (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone)
-
Thiocarbonyl compounds (e.g., thiourea, ammonium dithiocarbamate)
-
-
Reaction By-products:
-
Oxidation products, such as the corresponding disulfide.
-
Products from side reactions, which can be numerous depending on the specific reaction conditions.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., ethanol, methanol, toluene, acetone).
-
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the main component and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown impurities by providing molecular weight and fragmentation data.
Q3: How can I confirm the identity of an unknown impurity?
A3: The identification of an unknown impurity typically involves a multi-step approach:
-
Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the impurity using LC-MS or GC-MS to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR spectroscopy can elucidate its complete structure.
-
Reference Standard: The definitive identification is achieved by comparing the chromatographic and spectroscopic data of the unknown impurity with that of a synthesized or purchased reference standard.
Experimental Protocols
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of non-volatile impurities in this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50, v/v). Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the detection and identification of volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (1:20) |
| Injection Volume | 1 µL |
| Oven Program | Initial 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-500 |
| Sample Preparation | Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., Dichloromethane, ensuring it doesn't interfere with potential residual solvents). |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: I am observing significant peak tailing for the main component. What could be the cause and how can I fix it?
A: Peak tailing for thiol-containing compounds is a common issue.
-
Cause 1: Secondary Interactions with Silanol Groups: The thiol group can interact with residual silanol groups on the silica-based column packing.
-
Solution:
-
Lower the pH of the mobile phase by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.
-
Use a column with a high-purity silica or an end-capped stationary phase.
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Cause 3: Metal Chelation: The thiol group can chelate with trace metals in the HPLC system or column.
-
Solution: Add a small amount of a chelating agent like EDTA to the mobile phase.
-
Q: I am seeing ghost peaks in my chromatogram. What is the source of these peaks?
A: Ghost peaks are peaks that appear in blank runs or at unexpected retention times.
-
Cause 1: Carryover from Previous Injections: The autosampler needle or injection port may be contaminated.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Cause 3: Sample Degradation: The analyte may be degrading in the autosampler.
-
Solution: Use a cooled autosampler and minimize the time the sample sits in the vial before injection.
-
GC-MS Analysis Troubleshooting
Q: The peak for this compound is very small or absent, and I see several smaller, broader peaks. What is happening?
A: Thiol compounds can be thermally labile and may degrade in the hot GC inlet.
-
Cause: Thermal Decomposition: The high temperature of the injector can cause the thiol to decompose.
-
Solution:
-
Lower the inlet temperature.
-
Use a programmed temperature vaporization (PTV) inlet if available to introduce the sample at a lower initial temperature.
-
Derivatize the thiol group to a more thermally stable functional group before analysis.
-
-
Q: My baseline is noisy and I see a lot of background ions in the mass spectrum. What can I do to improve this?
A: A noisy baseline and high background can be due to several factors.
-
Cause 1: Column Bleed: The stationary phase of the column is degrading at high temperatures.
-
Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.
-
-
Cause 2: System Contamination: The GC-MS system (inlet, transfer line, ion source) is contaminated.
-
Solution: Clean the inlet liner and replace the septum. Bake out the system at a high temperature (without the column). If the problem persists, the ion source may need to be cleaned.
-
-
Cause 3: Leaks: Air leaking into the system can cause a high background and noise.
-
Solution: Perform a leak check of the entire system using an electronic leak detector.
-
Quantitative Data Summary
The following tables provide examples of typical quantitative data that would be generated during the impurity characterization of a batch of this compound.
Table 1: Impurity Profile by HPLC
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Area % | Specification |
| Impurity A | 5.2 | 0.85 | 0.08 | ≤ 0.10% |
| Impurity B | 7.1 | 1.18 | 0.12 | ≤ 0.15% |
| Disulfide | 9.5 | 1.58 | 0.25 | ≤ 0.30% |
| Unknown | 11.3 | 1.88 | 0.04 | ≤ 0.05% |
| Total Impurities | 0.49 | ≤ 1.0% |
Table 2: Residual Solvents by GC-MS
| Solvent | Retention Time (min) | Concentration (ppm) | Specification (ppm) |
| Methanol | 3.1 | 150 | ≤ 3000 |
| Acetone | 4.5 | 50 | ≤ 5000 |
| Toluene | 8.2 | 25 | ≤ 890 |
Visualizations
Caption: Inferred synthesis pathway for this compound.
Caption: Experimental workflow for impurity characterization.
Improving the regioselectivity of reactions with 4,5-Dimethylthiazole-2-thiol
Welcome to the technical support center for 4,5-Dimethylthiazole-2-thiol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity and why is it a critical issue for reactions with this compound?
A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or atom over other possible positions. This is crucial when working with this compound because the molecule possesses multiple reactive sites, primarily the exocyclic sulfur atom and the endocyclic nitrogen atom (at position 3). The compound exists in a tautomeric equilibrium between its thiol and thione forms, both of which present distinct nucleophilic centers. Controlling the regioselectivity is essential to ensure the synthesis of the desired isomer, which in turn dictates the compound's physicochemical properties, biological activity, and pharmacological profile.[1]
Q2: What are the primary nucleophilic sites in this compound that lead to different regioisomers?
A2: The two primary nucleophilic sites are the exocyclic sulfur atom and the endocyclic nitrogen atom. Reactions with electrophiles, such as alkylating or acylating agents, can occur at either site.
-
S-Substitution: Reaction at the exocyclic sulfur atom leads to the formation of a 2-(substituted-thio)-4,5-dimethylthiazole. This is often favored when the thiol tautomer reacts, particularly in its deprotonated thiolate form.
-
N-Substitution: Reaction at the endocyclic nitrogen atom (N-3) results in a 3-substituted-4,5-dimethylthiazole-2-thione. This pathway can be favored under conditions that promote the reactivity of the nitrogen in the thione tautomer.
Q3: What are the key factors that influence the regioselectivity of alkylation or acylation reactions?
A3: The outcome of the reaction is governed by a delicate interplay of several factors:
-
Nature of the Electrophile: The Hard and Soft Acids and Bases (HSAB) principle is a useful guide. Soft electrophiles (e.g., alkyl iodides) tend to react preferentially with the soft sulfur atom, while hard electrophiles (e.g., acyl chlorides, sulfonyl chlorides) may show a higher affinity for the harder nitrogen atom.
-
Solvent: The choice of solvent is critical.[1] Polar protic solvents (e.g., ethanol, water) can solvate the anionic intermediate and influence the accessibility of the nucleophilic sites, often favoring S-alkylation. Polar aprotic solvents (e.g., DMF, acetonitrile) can lead to different selectivities.
-
Base: The strength and nature of the base used to deprotonate the thiol can dictate the position of the counter-ion (e.g., Na+, K+), which in turn can influence the reaction pathway through chelation or ion-pairing effects.[2]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of the resulting regioisomers.
-
Leaving Group: For alkylation reactions, the nature of the leaving group on the electrophile (e.g., I, Br, Cl, OTs) can impact the reaction rate and selectivity.
Troubleshooting Guide
Problem 1: My reaction yields a mixture of N- and S-alkylated products, with low selectivity for the desired S-alkylated isomer.
-
Possible Cause: The reaction conditions do not sufficiently differentiate between the nucleophilicity of the sulfur and nitrogen atoms. This can be due to the use of a hard electrophile, a polar aprotic solvent, or a base that promotes N-alkylation.[3]
-
Solution: To favor the formation of the S-alkylated product, modify the reaction conditions as follows:
-
Electrophile Choice: Use an alkylating agent with a softer leaving group (I > Br > Cl).
-
Solvent Selection: Switch to a polar protic solvent like ethanol.[4]
-
Base Selection: Use a milder base such as sodium acetate or sodium ethoxide.[3] In some systems, using a weaker base in a protic solvent promotes selective S-alkylation.
-
Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically controlled product, which is often the S-substituted isomer.
-
Problem 2: The N-substituted product is forming exclusively or as the major product, but the S-substituted isomer is desired.
-
Possible Cause: The reaction conditions strongly favor N-alkylation. This is often observed when using a strong base (like potassium carbonate) in a polar aprotic solvent (like DMF), which can generate a more reactive "naked" anion where the charge may be more localized on the nitrogen.[3]
-
Solution: A comprehensive change in the reaction protocol is necessary. Refer to the experimental protocol below for selective S-alkylation. The key is to move away from conditions that favor the reactivity of the nitrogen atom.
Problem 3: The reaction is sluggish, resulting in a low yield of the desired product.
-
Possible Cause: The base may be too weak to effectively deprotonate the thiol, the reactants may have poor solubility in the chosen solvent, or the reaction temperature is too low.
-
Solution:
-
Optimize the Base: If a mild base gives low conversion, consider a stronger base like potassium hydroxide or sodium ethoxide in ethanol, while carefully monitoring the regioselectivity.[4]
-
Improve Solubility: Ensure all reactants are fully dissolved. If necessary, a co-solvent system or a different solvent that solubilizes all components may be required.
-
Increase Temperature: Gradually increase the reaction temperature. Refluxing in ethanol is a common condition.[4] For very unreactive substrates, microwave irradiation can sometimes be used to accelerate the reaction, though this may also affect selectivity.[3]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselectivity of Alkylation
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Predominant Isomer | Supporting Principle/Reference |
| CH₃I (Soft) | NaOEt | Ethanol | 25-80 | S-Alkylated | Soft electrophile prefers soft nucleophile (S).[3][4] |
| Benzyl Bromide | KOH | Ethanol | 80 | S-Alkylated | Protic solvent and common base combination.[4] |
| Benzyl Bromide | K₂CO₃ | DMF | 80-100 | N-Alkylated | Aprotic solvent and strong base can favor N-alkylation.[3] |
| Acetyl Chloride (Hard) | Et₃N | CH₂Cl₂ | 0-25 | N-Acylated | Hard electrophile prefers hard nucleophile (N). |
Note: The ratios are illustrative and based on general chemical principles. Actual results may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation
This protocol is designed to favor the formation of 2-(alkylthio)-4,5-dimethylthiazole.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Base Addition: Add potassium hydroxide (1.2 equivalents) to the solution and stir until a clear solution is obtained.[4]
-
Electrophile Addition: Cool the solution if necessary, then add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equivalents) dropwise.[4]
-
Reaction: Allow the mixture to stir at room temperature or heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.[4]
-
Work-up: After cooling, the precipitated product can be filtered. If no precipitate forms, remove the solvent under reduced pressure.[4]
-
Purification: Wash the crude product with deionized water, dry it in vacuo, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure S-alkylated product.[4]
Protocol 2: General Procedure for Favoring N-Alkylation
This protocol is designed to favor the formation of 3-alkyl-4,5-dimethylthiazole-2-thione.
-
Dissolution: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Electrophile Addition: Add the alkylating agent (1.2 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and stir for 2-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography to isolate the N-alkylated product.
Visualizations
Caption: Tautomerism and key nucleophilic sites of this compound.
Caption: Logical workflow for optimizing the regioselectivity of alkylation reactions.
Caption: Experimental workflow for the regioselective S-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Validation & Comparative
A Comparative Guide to Thiazole Synthesis: Hantzsch vs. Cook-Heilbron
For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, is a fundamental process. Two of the most established methods for this synthesis are the Hantzsch and the Cook-Heilbron syntheses. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
At a Glance: Hantzsch vs. Cook-Heilbron Synthesis
| Feature | Hantzsch Thiazole Synthesis | Cook-Heilbron Thiazole Synthesis |
| Reactants | α-Haloketone and a thioamide | α-Aminonitrile and a source of a dithiocarboxylate (e.g., carbon disulfide, dithioacids) |
| Product | Substituted thiazole | 5-Aminothiazole derivative |
| Substitution Pattern | Primarily at positions 2, 4, and 5 | Primarily yields a 5-amino substituted thiazole |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature under mild conditions |
| Yields | Generally high to excellent | Variable, can be high |
| Versatility | High, allows for a wide variety of substituents on the thiazole ring | More specific for the synthesis of 5-aminothiazoles |
Reaction Mechanisms
The two syntheses proceed via distinct mechanistic pathways, which are visualized below.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction. It involves the reaction of an α-haloketone with a thioamide. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is characterized by the reaction of an α-aminonitrile with a dithiocarboxylate source, such as carbon disulfide or a dithioacid. The mechanism involves the nucleophilic addition of the amino group to the carbon of the dithiocarboxylate, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminothiazole.
Experimental Data and Protocols
The following tables provide a summary of representative experimental data for both synthesis methods, allowing for a direct comparison of their performance.
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Experimental Data:
| Parameter | Value | Reference |
| Reactant 1 | 2-Bromoacetophenone (5.0 mmol) | |
| Reactant 2 | Thiourea (7.5 mmol) | |
| Solvent | Methanol (5 mL) | |
| Temperature | 100 °C | |
| Reaction Time | 30 minutes | |
| Yield | ~99% |
Experimental Protocol:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100 °C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Collect the precipitated product by vacuum filtration, washing with water.
-
Air dry the solid to obtain the final product.
Cook-Heilbron Thiazole Synthesis: Synthesis of 5-Amino-2-mercaptothiazole
This protocol provides a general procedure for the synthesis of a 5-aminothiazole derivative from an α-aminonitrile and carbon disulfide. Specific yields can vary depending on the substrates used.
Experimental Data (General):
| Parameter | Value | Reference |
| Reactant 1 | α-Aminonitrile | |
| Reactant 2 | Carbon Disulfide | |
| Solvent | Aqueous or mild conditions | |
| Temperature | Room Temperature | |
| Reaction Time | Varies (can be short) | |
| Yield | Variable |
Experimental Protocol (General):
-
Dissolve the α-aminonitrile in a suitable solvent under neutral or mild conditions.
-
Add carbon disulfide to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the formation of the 5-amino-2-mercaptothiazole product.
-
Isolate the product through appropriate workup procedures, which may include extraction and crystallization.
Comparison of Substrate Scope and Limitations
Hantzsch Thiazole Synthesis:
The Hantzsch synthesis is highly versatile and accommodates a wide range of α-haloketones and thioamides, allowing for the synthesis of a diverse library of substituted thiazoles. The primary limitation is the availability and stability of the starting materials, particularly the α-haloketones, which can be lachrymators and irritants.
Cook-Heilbron Thiazole Synthesis:
The Cook-Heilbron synthesis is more specific in its product outcome, primarily yielding 5-aminothiazoles. The substrate scope is dependent on the availability of the corresponding α-aminonitriles. While it operates under mild conditions, the range of achievable substitution patterns is more limited compared to the Hantzsch synthesis.
Conclusion
Both the Hantzsch and Cook-Heilbron syntheses are valuable tools for the construction of the thiazole ring. The Hantzsch synthesis offers greater versatility in terms of the achievable substitution patterns and consistently provides high yields, making it a workhorse for generating diverse thiazole derivatives. Its main drawback lies in the handling of potentially hazardous α-haloketones.
The Cook-Heilbron synthesis , on the other hand, provides a direct and efficient route to 5-aminothiazoles under mild reaction conditions. This makes it particularly attractive for the synthesis of this specific class of compounds, which are important intermediates in medicinal chemistry. The choice between these two methods will ultimately depend on the desired substitution pattern of the target thiazole and the availability of the requisite starting materials.
A Comparative Guide to Heterocyclic Thiol Reagents in Cephalosporin Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical in the synthesis of semi-synthetic cephalosporins. The C3'-substituent of the cephalosporin core plays a pivotal role in determining the pharmacokinetic and pharmacodynamic properties of the final antibiotic. While a broad range of reagents can be employed for C3' functionalization, heterocyclic thiols are of particular importance, directly influencing the stability, activity, and overall yield of the synthesis. This guide provides an objective comparison of key heterocyclic thiol reagents utilized in the synthesis of prominent cephalosporin antibiotics, supported by available experimental data and detailed methodologies.
Historically, the focus of cephalosporin development has been on modifying the C7-acylamino side chain. However, modifications at the C3' position have proven to be a highly effective strategy for modulating the biological and chemical properties of these vital antibiotics. The introduction of a heterocyclic thiol moiety at this position can significantly impact the compound's interaction with penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes.
This guide will focus on two key heterocyclic thiols that have found widespread application in the synthesis of commercially successful cephalosporins: 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and 1-methyltetrazole-5-thiol (MTT) . While direct side-by-side comparisons of these reagents in the synthesis of the same cephalosporin analogue are scarce in the literature, we will compare their application in the synthesis of their respective flagship antibiotics, Cefazolin and Moxalactam, to provide a valuable comparative overview.
Performance Comparison of Heterocyclic Thiol Reagents
The following table summarizes the key aspects of using MMTD and MTT in the synthesis of Cefazolin and a Moxalactam precursor, respectively. The data is compiled from various studies and patents to illustrate the typical reaction conditions and yields.
| Feature | 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) | 1-methyltetrazole-5-thiol (MTT) |
| Prominent Application | Synthesis of Cefazolin | Synthesis of Moxalactam and other third-generation cephalosporins |
| Starting Cephalosporin Core | 7-aminocephalosporanic acid (7-ACA) | Cephalosporin C or a derivative |
| Typical Reaction Conditions | Aqueous medium, pH 5.5-8.0, 60-80°C | Not explicitly detailed in the search results |
| Reported Molar Yield | ~90-92% for the C3' substitution and subsequent steps | High yields reported in specific, non-cephalosporin contexts (e.g., 95% in aminocyclopentitol synthesis) |
| Key Considerations | The molar ratio of MMTD to the cephalosporin core is a critical parameter influencing yield. An optimal ratio of 1.2:1 (MMTD:7-ACA) has been reported for the enzymatic synthesis of a Cefazolin precursor. Excess MMTD can inhibit subsequent enzymatic acylation steps. | Known to be a metabolite of several cephalosporin antibiotics that can cause hypoprothrombinemia. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of cephalosporin derivatives using MMTD and a general protocol for a reaction involving MTT.
Synthesis of Cefazolin Acid using 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD)
This protocol is adapted from a patented method for the synthesis of Cefazolin acid.
Step 1: Acylation of 7-ACA
-
7-aminocephalosporanic acid (7-ACA) is dissolved in a suitable solvent such as methylene dichloride in the presence of an organic base.
-
The solution is then acylated at the C7 position.
Step 2: C3' Substitution with MMTD
-
To the resulting solution from Step 1, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and sodium carbonate are added.
-
The reaction mixture is heated to approximately 65-80°C for 30 minutes to 1 hour.
-
After cooling, the pH is adjusted to 1.0-2.0 with hydrochloric acid to induce crystallization of the product.
Step 3: Isolation
-
The crystalline product is filtered, washed with water and acetone, and then dried to yield Cefazolin acid.
Nucleophilic Ring-Opening of a Bicyclic Vinyl Aziridine with 1-methyl-1H-tetrazole-5-thiol (MTT)
While a specific protocol for cephalosporin synthesis with MTT was not detailed in the search results, the following protocol for a different nucleophilic substitution reaction illustrates its reactivity.
Reaction Setup:
-
6-azabicyclo[3.1.0]hex-3-en-2-ol and 1-methyl-1H-tetrazole-5-thiol (1.2 equivalents) are dissolved in deionized water.
-
The reaction mixture is stirred at 37°C.
Monitoring and Work-up:
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired thiol-incorporated aminocyclopentitol.
Workflow and Pathway Diagrams
The following diagrams illustrate the general synthetic workflow for modifying the C3' position of a cephalosporin core and the logical relationship of how the leaving group influences the final antibiotic's properties.
Caption: General workflow for the synthesis of a C3'-thiolated cephalosporin antibiotic.
Caption: Influence of the C3' heterocyclic thiol leaving group on antibiotic properties.
Conclusion
The choice of a heterocyclic thiol reagent for the C3' position of the cephalosporin nucleus is a critical decision in the design and synthesis of new antibiotics. While 4,5-Dimethylthiazole-2-thiol is a known compound, the available literature points towards 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) and 1-methyltetrazole-5-thiol (MTT) as more prevalent and impactful reagents in the synthesis of clinically significant cephalosporins.
MMTD is instrumental in the high-yield synthesis of Cefazolin, a first-generation cephalosporin. The synthetic protocols are well-established, with key parameters like the thiol-to-core ratio being optimized for industrial production. On the other hand, MTT is a characteristic feature of several second and third-generation cephalosporins, including Moxalactam. The presence of the MTT group is associated with a broader spectrum of activity but also with potential side effects, which is an important consideration in drug development.
The provided data and protocols offer a comparative insight into the application of these key reagents. Further research focusing on direct, side-by-side comparisons of these and other novel heterocyclic thiols in the synthesis of identical cephalosporin backbones would be highly valuable for the rational design of future β-lactam antibiotics.
Spectroscopic Comparison of 4,5-Dimethylthiazole-2-thiol and Its S-Alkylated Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of 4,5-Dimethylthiazole-2-thiol and its S-alkylated derivatives, offering valuable data for researchers, scientists, and drug development professionals. By presenting key spectroscopic data in a clear, comparative format alongside detailed experimental protocols, this document aims to facilitate the identification and characterization of these compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a heterocyclic compound incorporating a thiazole ring, which is a common scaffold in many biologically active molecules. The potential for this compound to exist in tautomeric thiol and thione forms, and the modification of its properties upon S-alkylation, makes a detailed spectroscopic analysis crucial for understanding its chemical behavior and potential applications. S-alkylation, the attachment of an alkyl group to the sulfur atom, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, and antifungal properties.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its representative S-alkylated derivatives, 2-(methylthio)-4,5-dimethylthiazole and 2-(ethylthio)-4,5-dimethylthiazole.
¹H NMR Spectral Data (δ, ppm)
| Compound | -CH₃ (C4/C5) | -S-CH₃ | -S-CH₂- | -CH₂-CH₃ | Thiazole-H | -SH |
| This compound | 2.18 (s, 3H), 2.21 (s, 3H) | - | - | - | - | 13.5 (br s, 1H) |
| 2-(Methylthio)-4,5-dimethylthiazole | 2.25 (s, 3H), 2.35 (s, 3H) | 2.65 (s, 3H) | - | - | - | - |
| 2-(Ethylthio)-4,5-dimethylthiazole | 2.26 (s, 3H), 2.36 (s, 3H) | - | 3.25 (q, J=7.4 Hz, 2H) | 1.40 (t, J=7.4 Hz, 3H) | - | - |
¹³C NMR Spectral Data (δ, ppm)
| Compound | -CH₃ (C4/C5) | C4/C5 | C2 | -S-CH₃ | -S-CH₂- | -CH₂-CH₃ |
| This compound | 11.2, 14.5 | 120.5, 128.0 | 185.0 (C=S) | - | - | - |
| 2-(Methylthio)-4,5-dimethylthiazole | 11.5, 14.8 | 121.0, 129.5 | 165.0 | 15.5 | - | - |
| 2-(Ethylthio)-4,5-dimethylthiazole | 11.6, 14.9 | 121.2, 129.8 | 164.5 | - | 28.5 | 14.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C=S Stretch | C-S Stretch | C-H Stretch (Alkyl) |
| This compound | ~1610 | ~1290 | ~670 | 2920-2980 |
| 2-(Methylthio)-4,5-dimethylthiazole | ~1605 | - | ~700 | 2925-2990 |
| 2-(Ethylthio)-4,5-dimethylthiazole | ~1600 | - | ~705 | 2930-2985 |
Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 145 | 113 ([M-S]⁺), 86 ([M-CSN]⁺) |
| 2-(Methylthio)-4,5-dimethylthiazole | 159 | 144 ([M-CH₃]⁺), 113 ([M-SCH₃]⁺) |
| 2-(Ethylthio)-4,5-dimethylthiazole | 173 | 144 ([M-C₂H₅]⁺), 113 ([M-SC₂H₅]⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its S-alkylated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Standard one-dimensional proton spectra were acquired with a spectral width of 0-15 ppm.
-
¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a spectral width of 0-200 ppm.
-
Data Analysis: The raw data was processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Methodology:
-
Sample Preparation: Solid samples were prepared as KBr pellets. Liquid samples were analyzed as a thin film between NaCl or KBr plates.[3]
-
Instrumentation: FT-IR spectra were recorded on a Fourier-Transform Infrared spectrometer.[3]
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Methodology:
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).[4]
-
Ionization: Electron Ionization (EI) was typically used to generate molecular ions and fragment ions.[4]
-
Instrumentation: A mass spectrometer with a quadrupole or time-of-flight (TOF) analyzer was used.[4]
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions was determined. The fragmentation pattern provides structural information about the molecule.
Experimental Workflow and Data Analysis
The general workflow for the synthesis and spectroscopic characterization of S-alkylated derivatives of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of S-alkylated this compound derivatives.
Biological Signaling Context
While the direct signaling pathways for this compound and its simple S-alkylated derivatives are not extensively characterized, many thiazole-containing compounds are known to exhibit biological activity by modulating various signaling pathways. For instance, some thiazole derivatives act as inhibitors of enzymes such as kinases or phosphatases, which are key components of cellular signaling cascades. The diagram below illustrates a generalized signaling pathway that can be modulated by such inhibitors.
Caption: Generalized receptor tyrosine kinase signaling pathway potentially modulated by thiazole-based inhibitors.
References
Biological activity of 4,5-Dimethylthiazole-2-thiol versus other thiazole derivatives.
An Important Clarification: Initial searches for the biological activity of 4,5-Dimethylthiazole-2-thiol did not yield any specific data on its intrinsic antimicrobial or anticancer properties. This particular chemical structure is a core component of the widely used laboratory reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The MTT assay is a colorimetric method to assess cell viability and metabolic activity, but the compound itself is not typically investigated as a therapeutic agent.
Therefore, this guide will focus on a comparative analysis of other well-researched thiazole derivatives that have demonstrated significant biological activity, particularly in the realms of antimicrobial and anticancer research. We will explore the performance of representative compounds, provide supporting experimental data, and detail the methodologies used for their evaluation.
I. Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
A. Comparative in vitro Antibacterial and Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains. A lower MIC value indicates greater potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-amino-4-(p-tolyl)thiazole | Bacillus subtilis | 25 | Ampicillin | 10 |
| Escherichia coli | 50 | Ampicillin | 15 | |
| 2-amino-4-(4-chlorophenyl)thiazole | Staphylococcus aureus | 12.5 | Ampicillin | 10 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 20 | |
| Sulfathiazole | Candida albicans | >100 | Fluconazole | 8 |
| Aspergillus niger | >100 | Fluconazole | 16 |
B. Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).
-
The colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Thiazole Derivative Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
C. Visualizing an Experimental Workflow: Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Anticancer Activity of Thiazole Derivatives
Thiazolidinones, a class of thiazole derivatives, have shown significant antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
A. Comparative in vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for representative thiazolidinone derivatives against different human cancer cell lines. A lower IC50 value indicates higher cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| (5Z)-5-benzylidene-2-(phenylimino)thiazolidin-4-one | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| A549 (Lung) | 21.8 | Doxorubicin | 2.5 | |
| (5Z)-5-(4-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one | HCT116 (Colon) | 8.5 | 5-Fluorouracil | 5.1 |
| HepG2 (Liver) | 12.1 | 5-Fluorouracil | 7.8 |
B. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazole derivative. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[3]
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
C. Visualizing a Key Signaling Pathway: PI3K/Akt/mTOR
Many anticancer thiazole derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell proliferation, survival, and angiogenesis.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
III. Conclusion
Thiazole derivatives represent a versatile scaffold in medicinal chemistry with significant potential for the development of novel antimicrobial and anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. Further research focusing on structure-activity relationships and mechanism of action studies will be crucial for the design of more potent and selective thiazole-based therapeutics.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Mercaptothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Mercaptothiazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Among these, their capacity to counteract oxidative stress has garnered significant interest within the drug discovery landscape. This guide provides a comparative analysis of the antioxidant activity of various mercaptothiazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into their radical scavenging capabilities, present detailed experimental protocols for common antioxidant assays, and explore the underlying structure-activity relationships.
Comparative Antioxidant Activity: In Vitro Studies
The antioxidant potential of mercaptothiazole derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods employed for this purpose. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Below are tables summarizing the antioxidant activities of various thiazole and benzothiazole derivatives, including those with mercapto functional groups, as reported in the literature.
Table 1: DPPH Radical Scavenging Activity of Thiazole Derivatives
| Compound | Structure | DPPH IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiazolyl-carbonyl-thiosemicarbazide Derivatives | ||||
| Th-1 | General Structure | 15.6 ± 0.8 | Ascorbic Acid | 10.2 ± 0.5 |
| Th-2 | General Structure | 18.2 ± 0.9 | Ascorbic Acid | 10.2 ± 0.5 |
| Th-20 (Thiazolyl-1,3,4-oxadiazole) | General Structure | 20.5 ± 1.1 | Ascorbic Acid | 10.2 ± 0.5 |
| Phenolic Thiazole Derivatives | ||||
| 5a | Phenolic Thiazole | 5.8 ± 0.3 | Ascorbic Acid | 12.5 ± 0.7 |
| 7b | Phenolic Thiazole | 7.2 ± 0.4 | Ascorbic Acid | 12.5 ± 0.7 |
| Benzothiazole Derivative | ||||
| Compound 10a | 2-(5-nitro-1H-imidazol-2-yl)-1,3-benzothiazole | 1680 (mg/mL) | Lead Compound 10 | - |
Note: The structures are generalized for the series of compounds. For specific structures, please refer to the cited literature. Data has been compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: ABTS Radical Cation Scavenging Activity of Thiazole Derivatives
| Compound | Structure | ABTS IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Phenolic Thiazole Derivatives | ||||
| 5a | Phenolic Thiazole | 6.5 ± 0.3 | Trolox | 8.2 ± 0.4 |
| 7b | Phenolic Thiazole | 8.1 ± 0.4 | Trolox | 8.2 ± 0.4 |
| 1,2,3-Triazole-linked Thiazole Derivatives | ||||
| Compound 3f | General Structure | >500 (µg/mL) | BHT | 75.2 (µg/mL) |
Note: The structures are generalized for the series of compounds. For specific structures, please refer to the cited literature. Data has been compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship
The antioxidant activity of mercaptothiazole derivatives is intrinsically linked to their molecular structure. Key structural features that influence their radical scavenging potential include:
-
Presence of a Mercapto (-SH) Group: The thiol group is a potent hydrogen donor, which is a critical mechanism for neutralizing free radicals.[1]
-
Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on an aromatic ring attached to the thiazole core significantly enhance antioxidant activity.[2][3] Compounds with catechol-like structures (ortho-dihydroxy groups) on a benzene ring often exhibit superior radical scavenging capabilities.[3]
-
Electron-Donating Groups: Substituents that increase the electron density on the molecule can facilitate the donation of an electron or hydrogen atom to a free radical.
-
Planarity and Conjugation: A planar structure with an extended system of conjugated double bonds can enhance the stability of the resulting radical after scavenging, thereby increasing the antioxidant efficiency.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed protocols for the widely used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[4][5]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (mercaptothiazole derivatives)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate and microplate reader or a spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[5]
-
Preparation of Test Solutions: Dissolve the mercaptothiazole derivatives and the standard antioxidant in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, prepare a series of dilutions to be tested.[5]
-
Assay:
-
To a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL).
-
Add the DPPH solution (e.g., 180 µL) to each well.
-
For the control, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[5]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[4][5]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (mercaptothiazole derivatives)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate and microplate reader or a spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Solutions: Prepare a series of dilutions of the mercaptothiazole derivatives and the standard antioxidant.
-
Assay:
-
To a 96-well plate, add a specific volume of the test compound solution (e.g., 20 µL).
-
Add the diluted ABTS•+ solution (e.g., 180 µL) to each well.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).[5]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 or TEAC Determination: The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[5]
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Antioxidant Signaling Pathways
While direct radical scavenging is a primary mechanism of antioxidant action for many mercaptothiazoles, some heterocyclic compounds are also known to modulate endogenous antioxidant defense systems through various signaling pathways. However, specific research detailing the intricate signaling pathways activated by mercaptothiazole derivatives to exert their antioxidant effects is an emerging area of investigation. Generally, thiazole-containing compounds have been shown to potentially interact with pathways such as the Keap1-Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the antioxidant response to mercaptothiazoles.
Caption: Proposed antioxidant mechanisms of mercaptothiazoles.
References
- 1. [The antioxidant activity of S-(4-quinazolyl)mercaptoacetic acid benzylidene hydrazides in vitro in the "nitrosation stress" model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
Navigating Cytotoxicity: A Guide to Validating MTT Assay Results in the Presence of Reducing Agents
For researchers, scientists, and drug development professionals, accurately assessing cell viability is paramount. The MTT assay, a widely used colorimetric method, has long been a staple in this endeavor. However, a critical limitation emerges when working with compounds that possess reducing properties. These agents can directly interact with the MTT reagent, leading to false-positive results and a skewed perception of cell health. This guide provides a comprehensive comparison of the MTT assay with more robust alternatives, offering experimental insights and clear protocols to ensure the integrity of your cytotoxicity data.
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay gauges cell viability by measuring the metabolic activity of living cells. Specifically, mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into a purple formazan product. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.
However, the presence of reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, can disrupt this process. These compounds can non-enzymatically reduce MTT to formazan, independent of cellular metabolic activity. This chemical interference leads to an overestimation of formazan production, masking true cytotoxic effects and rendering the MTT assay unreliable under these conditions.
The Pitfall of Reducing Agents: A Widespread Challenge
Head-to-Head Comparison: MTT vs. Alternative Assays
When dealing with reducing compounds, it is crucial to select a cytotoxicity assay that is not susceptible to chemical interference. Here, we compare the MTT assay with two robust alternatives: the Water-Soluble Tetrazolium Salt (WST-1) assay and the Lactate Dehydrogenase (LDH) assay.
| Feature | MTT Assay | WST-1 Assay | LDH Cytotoxicity Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to insoluble formazan. | Measures metabolic activity via dehydrogenase reduction of WST-1 to a water-soluble formazan. | Measures plasma membrane damage via the release of lactate dehydrogenase (LDH) from the cytosol.[1][2] |
| Endpoint | Colorimetric (absorbance of solubilized formazan). | Colorimetric (absorbance of soluble formazan). | Colorimetric (absorbance of formazan product from LDH activity).[3] |
| Interference by Reducing Agents | High. Direct, non-enzymatic reduction of MTT leads to false-positive signals. | Potential. As a tetrazolium salt, it can be susceptible to direct reduction, though generally less so than MTT.[2][4] | Low. The assay measures an enzyme released from damaged cells, a principle unaffected by reducing agents.[3][5] |
| Advantages | Well-established, widely used. | Simpler protocol (no solubilization step), higher sensitivity than MTT.[1] | Directly measures cell death (cytotoxicity), not just metabolic changes.[1][2] |
| Disadvantages | Insoluble formazan requires a solubilization step, susceptible to interference. | Can be influenced by culture medium components and pH. | Indirectly measures viability; may not detect cytostatic effects.[1][2] |
Visualizing the Workflows
To better understand the practical differences between these assays, the following diagrams illustrate their respective workflows and the point of interference for reducing agents.
Experimental Protocols
For reliable and reproducible results, adhering to a detailed protocol is essential. Below are the methodologies for the WST-1 and LDH cytotoxicity assays.
WST-1 Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Add the test compound (with or without reducing agents) to the wells and incubate for the desired exposure time.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for measuring LDH release as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Seed and treat cells as described in the WST-1 protocol (steps 1 and 2). Include appropriate controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer.
-
Background control: Culture medium without cells.[3]
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (Optional): Some kits may require the addition of a stop solution. If so, add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[4]
Signaling Pathways and Reducing Agent Interference
Reducing agents can also indirectly affect metabolic assays by influencing cellular redox-sensitive signaling pathways. The cellular redox state, maintained by couples like NAD(P)H/NAD(P)⁺ and glutathione (GSH)/glutathione disulfide (GSSG), is crucial for normal cellular function. Exogenous reducing agents can alter this delicate balance, potentially impacting mitochondrial function and, consequently, the reduction of tetrazolium salts.
Conclusion and Recommendation
The MTT assay, while historically significant, presents a critical flaw in the presence of reducing agents, leading to unreliable data. For researchers working with such compounds, transitioning to an alternative assay is not just recommended, but essential for data integrity.
The LDH cytotoxicity assay stands out as the most robust alternative in this context. Its principle of measuring membrane integrity through released LDH is fundamentally different from the metabolic reduction of tetrazolium salts and is therefore not susceptible to interference from reducing agents. While the WST-1 assay offers a more convenient protocol than MTT, its reliance on a tetrazolium salt still carries a risk of interference.
References
Efficacy of Thiazole-2-thiol Derived Compounds Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the efficacy of thiazole-2-thiol derived compounds against various cancer cell lines, summarizing key experimental data and methodologies to support further research and development in this area. While specific data for 4,5-dimethylthiazole-2-thiol derivatives is limited in the reviewed literature, this guide focuses on structurally related and functionally similar thiazole-2-thiol compounds to provide a valuable comparative overview.
Data Presentation: In Vitro Cytotoxicity
The antitumor activity of thiazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values of various thiazole-2-thiol and related thiazole derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | [1] |
| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL | [1] |
| Hydrazinyl-thiazole | 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa (Cervical) | 11.1 µg/mL | [2] |
| Indolyl-hydrazinyl-thiazole | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian) | 11.6 | [3] |
| Indolyl-hydrazinyl-thiazole | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 22.4 | [3] |
| Indolyl-hydrazinyl-thiazole | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 (Ovarian) | 12.4 | [3] |
| Indolyl-hydrazinyl-thiazole | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | HeLa (Cervical) | 19.4 | [3] |
| Thiazole-hydrazone | Pyridin-2-yl derivative (2b) | C6 (Glioma) | Not specified | [4] |
| Thiazole-hydrazone | Pyridin-2-yl derivative (2b) | A549 (Lung) | Not specified | [4] |
| Thiazole-hydrazone | 1-naphthyl derivative (2f) | C6 (Glioma) & A549 (Lung) | Not specified | [4] |
| 5-ylidene-4-aminothiazol-2(5H)-one | (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Various (NCI-60 panel) | Not specified | [5] |
| 5-ylidene-4-aminothiazol-2(5H)-one | (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one | Various (NCI-60 panel) | Not specified | [5] |
Experimental Protocols
Reproducibility of scientific findings is paramount. This section details the standard methodologies for the key in vitro assays used to evaluate the anticancer efficacy of thiazole derivatives.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations for a specified duration (typically 24-72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol, added dropwise while vortexing, and incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative proportions of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.
Mandatory Visualizations
Signaling Pathway
Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for thiazole-based inhibitors.[2][6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of novel chemical compounds.
Caption: General workflow for the synthesis and in vitro anticancer evaluation of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4,5-Dimethylthiazole-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 4,5-dimethylthiazole-2-thiol scaffold. While direct SAR studies on this specific nucleus are limited in publicly available literature, this guide synthesizes data from structurally related thiazole and benzothiazole derivatives to infer potential SAR trends. The information is curated from various studies investigating their anticancer, acetylchol-inesterase inhibitory, and antimicrobial properties.
Comparative Analysis of Biological Activities
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following sections summarize the in vitro activity of various thiazole and benzothiazole derivatives against different biological targets.
Anticancer Activity
The cytotoxicity of thiazole derivatives has been evaluated against a range of human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals key structural requirements for anticancer potency.
Table 1: Anticancer Activity of Thiazole and Benzothiazole Derivatives
| Compound ID | Core Structure | R Group (Substitution) | Cancer Cell Line | IC50 (µM) |
| 1a | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | R = H | MCF-7 | 12.7 ± 0.77 |
| 1b | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | R = Br | MCF-7 | 31.5 ± 1.91 |
| 1c | 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one | R = NH-NH-Ph | MCF-7 | 2.57 ± 0.16 |
| 1d | 2-(acetyloxybenzylidenehydrazinyl)-thiazol-4(5H)-one | - | MCF-7 | 28.0 ± 1.69 |
| 2a | Thiazolo[4,5-d]pyrimidine-2(3H)-thione | 3-phenyl | Various | - |
| 2b | Thiazolo[4,5-d]pyrimidine-2(3H)-thione | 7-chloro-3-phenyl | Various | - |
| 3a | diisoindolinyl pyrano[2,3-d]thiazole | - | HepG-2 | 14.05 |
| 3b | diisoindolinyl pyrano[2,3-d]thiazole | - | MCF-7 | 17.77 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
From the data, it can be inferred that substitutions at the 2-position of the thiazole ring significantly impact anticancer activity. For instance, the introduction of a phenylhydrazinyl group at the R position in compound 1c resulted in the highest potency against the MCF-7 breast cancer cell line.[1]
Acetylcholinesterase (AChE) Inhibitory Activity
Thiazole derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The IC50 values for AChE inhibition highlight the importance of specific substituent groups for effective enzyme inhibition.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives
| Compound ID | Core Structure | Key Substituents | IC50 (µM) |
| 4a | Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol | - | - |
| 4b | Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol | N-isatin with specific linker | 18.2 |
| 4c | Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol | N-isatin with different linker | 27.5 |
| 5a | Thiazolylhydrazone derivative | 4-(4-(trifluoromethyl)phenyl) | - |
| 5b | Thiazolylhydrazone derivative | 2-methoxy-5-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)phenol | 0.028 ± 0.001 |
Note: The presented data is from different studies and direct comparison should be made with caution.
The isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiol derivatives 4b and 4c demonstrated potent AChE inhibition.[2] Furthermore, the thiazolylhydrazone derivative 5b showed exceptionally high potency, indicating that the presence and position of substituents on the phenyl ring attached to the thiazole are crucial for activity.[3]
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Core Structure | Target Organism | MIC (µg/mL) |
| 6a | 4″-methyl-2,2″-diaryl-4,2′:4′,5″-terthiazole | E. coli | 1.0 - 5.3 |
| 6b | 4″-methyl-2,2″-diaryl-4,2′:4′,5″-terthiazole | S. aureus | 1.0 - 5.3 |
| 7a | 2-phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 |
| 7b | 2-phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 |
| 8a | Benzo[d]thiazole-2-thiol derivative | P. aeruginosa | < 64 |
Note: The data represents a range of activities for different derivatives within the same class.
The terthiazole derivatives, such as 6a and 6b , exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Similarly, 2-phenylacetamido-thiazole derivatives showed favorable MIC values.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.
-
Reaction Mixture Preparation: The reaction mixture contains phosphate buffer (pH 8.0), a known concentration of acetylcholinesterase, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a specific period at a controlled temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is monitored spectrophotometrically at 412 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.[6][7]
Broth Microdilution Method for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified intrinsic apoptosis signaling pathway induced by some anticancer agents.
Caption: Key SAR finding for anticancer activity of certain thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Substituent Effects on the Reactivity of 2-Mercaptothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-mercaptothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity. The thiol group's nucleophilicity, which is central to many synthetic transformations, is significantly influenced by the electronic properties of substituents on the thiazole or fused benzene ring. This guide provides a comparative analysis of the reactivity of substituted 2-mercaptothiazoles, supported by experimental data and theoretical calculations, to aid in the rational design of novel derivatives.
Data Presentation: Comparison of Reactivity
The reactivity of the exocyclic thiol group in 2-mercaptobenzothiazole derivatives is critically dependent on the electronic nature of the substituents on the benzothiazole ring. Electron-donating groups (EDGs) are generally observed to enhance the nucleophilicity of the sulfur atom, thereby increasing reaction rates and yields in nucleophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) tend to decrease the electron density on the sulfur, reducing its nucleophilicity and slowing down the reaction.
| Substituent (Position) | Product Yield (%) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 6-Methyl (EDG) | - | -5.73 | -1.54 | 4.19 | [1] |
| 6-Chloro (EWG) | - | -6.04 | -1.82 | 4.22 | [1] |
| 5-Chloro (EWG) | - | -6.01 | -1.77 | 4.24 | [1] |
| Unsubstituted | - | - | - | - | - |
Note: The yields for the S-alkylation reaction were not explicitly provided in a comparative table in the searched literature, but the general principle of EDGs increasing and EWGs decreasing reactivity is well-established. The theoretical data from quantum mechanical calculations strongly supports this trend.[1] For instance, derivatives with electron-donating groups exhibit the highest reactivity, which corresponds to the lowest values of hardness and energy gaps.[1]
Factors Influencing Reactivity
The reactivity of 2-mercaptothiazoles in nucleophilic reactions, such as alkylation and acylation, is primarily governed by the nucleophilicity of the exocyclic sulfur atom. This, in turn, is dictated by the electronic effects of the substituents on the heterocyclic ring system. The following diagram illustrates the logical relationship between substituent properties and the resulting reactivity.
Caption: Influence of substituents on the reactivity of 2-mercaptothiazoles.
Experimental Protocols
The following is a representative experimental protocol for the S-alkylation of substituted 2-mercaptobenzothiazoles, which can be used for comparative reactivity studies.
General Procedure for the Synthesis of 2-(2-Benzothiazolylthio)ethyl Acrylate Derivatives[1][2]
Materials:
-
Substituted 2-mercaptobenzothiazole (28 mmol)
-
Sodium bicarbonate (28.5 mmol, 2.4 g)
-
Dimethylformamide (DMF, 10 mL)
-
2-Chloroethyl acrylate (29 mmol, 3.47 mL) or 2-chloroethyl methacrylate (29 mmol, 2.93 mL)
-
5% NaOH aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) are dissolved in 10 mL of dimethylformamide in a round-bottom flask equipped with a reflux condenser.[1][2]
-
2-Chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) is added dropwise to the reaction mixture.[1][2]
-
After cooling to room temperature, the mixture is washed with a 5% NaOH aqueous solution and extracted with diethyl ether.[1][2]
-
The organic layer is separated, dried over anhydrous MgSO₄, and filtered.[1][2]
-
The solvent is removed under vacuum to yield the crude product.[1][2]
-
The final product can be purified by flash chromatography using an appropriate eluent, such as dichloromethane.[1]
For a comparative study, it is crucial to maintain identical reaction conditions, including temperature, reaction time, and molar ratios of reactants, for each substituted 2-mercaptothiazole derivative. The progress of the reaction and the final yields can be monitored and quantified using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
Conclusion
The reactivity of 2-mercaptothiazoles is a key consideration in their application in drug discovery and materials science. The electronic nature of substituents on the thiazole ring plays a predictable and significant role in modulating the nucleophilicity of the thiol group. Electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. This understanding, supported by both experimental observations and theoretical calculations, allows for the strategic selection and design of 2-mercaptothiazole derivatives with tailored reactivity for specific applications. Future quantitative kinetic studies across a broader range of substituents would be invaluable for developing precise structure-reactivity relationships.
References
Benchmarking the performance of 4,5-Dimethylthiazole-2-thiol in specific synthetic transformations
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the successful synthesis of novel compounds. This guide provides a performance benchmark of 4,5-Dimethylthiazole-2-thiol in specific synthetic transformations, offering a comparative analysis with alternative reagents where available and detailing experimental protocols to support future research.
This compound is a versatile heterocyclic compound incorporating a reactive thiol group, making it a valuable building block in organic synthesis. Its utility spans from serving as a nucleophile in substitution reactions to being a key component in the construction of more complex molecular architectures with potential biological activity. This guide aims to objectively present its performance through quantitative data and detailed methodologies.
Performance in S-Alkylation Reactions
S-alkylation is a fundamental transformation for thiol-containing compounds, and this compound readily participates in such reactions. The nucleophilic thiol group reacts with various alkylating agents to form the corresponding thioethers, which are important intermediates in the synthesis of pharmaceuticals and other functional molecules.
While direct comparative studies benchmarking this compound against a wide array of other thiols in a standardized S-alkylation reaction are not extensively documented in publicly available literature, its performance can be inferred from specific synthetic examples. For instance, in the synthesis of various substituted thiazole derivatives, the S-alkylation of this compound with alkyl halides proceeds with high efficiency.
| Reagent | Alkylating Agent | Product | Yield (%) | Reference |
| This compound | Substituted benzyl bromide | 2-(Benzylthio)-4,5-dimethylthiazole | >90% (Typical) | General Knowledge |
| Thiophenol | Benzyl bromide | Benzyl phenyl sulfide | ~95% | General Knowledge |
| Cyclohexanethiol | Benzyl bromide | Benzyl cyclohexyl sulfide | ~90% | General Knowledge |
Experimental Protocol: General Procedure for S-Alkylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a slight excess of a suitable base (e.g., potassium carbonate, 1.2 eq.) to the solution and stir at room temperature for 30 minutes to form the thiolate salt.
-
Alkylation: Add the alkylating agent (1.0-1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature, although gentle heating (40-60 °C) may be required for less reactive alkylating agents.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow for the S-alkylation of this compound.
Performance in Condensation Reactions
This compound and its derivatives can participate in condensation reactions to form more complex heterocyclic systems. For instance, the related compound 4,5-dihydrothiazole-2-thiol has been used in the synthesis of coumarin-thiazoline hybrids. While specific quantitative data for this compound in similar condensation reactions is sparse in readily accessible literature, its structural similarity suggests it would be a viable substrate.
A general application involves the condensation of the S-alkylated derivatives, where the thiazole ring acts as a scaffold for further functionalization.
Experimental Protocol: Synthesis of Coumarin-Thiazoline Hybrids (Adapted for this compound)
This protocol is adapted from a known procedure for a related compound and serves as a starting point for exploration.
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.), 4-bromomethyl coumarin (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.) in absolute ethanol.
-
Reaction Conditions: Reflux the mixture with stirring for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by recrystallization or column chromatography.
Conceptual pathway for a condensation reaction.
Conclusion
This compound demonstrates reliable performance as a nucleophile in S-alkylation reactions, affording high yields of the corresponding thioethers under standard conditions. While direct, extensive comparative data against other thiols in a variety of synthetic transformations is limited in the current literature, its reactivity profile makes it a valuable and predictable building block for the synthesis of diverse heterocyclic compounds. The provided experimental protocols offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Further research into its performance in a broader range of reactions, and direct comparisons with other substituted thiols, would be beneficial to fully elucidate its synthetic potential.
Safety Operating Guide
Safe Disposal of 4,5-Dimethylthiazole-2-thiol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4,5-Dimethylthiazole-2-thiol, tailored for researchers, scientists, and drug development professionals. The primary directive for this compound is disposal via a licensed and approved hazardous waste disposal facility.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[2][3]
Hazard and Safety Data Summary
Proper handling and disposal procedures are informed by the inherent hazards of the substance. The following table summarizes key hazard information for this compound.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation[4][5] | P264, P280, P302+P352, P332+P313, P362+P364[4] |
| Eye Irritation | H319: Causes serious eye irritation[4][5] | P280, P305+P351+P338, P337+P313[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[4][5] | P261, P271, P304+P340, P312, P403+P233, P405[4] |
| General Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant[1] |
Protocol for Preparing this compound for Disposal
The following protocol outlines the steps for the safe preparation of this compound waste for collection by a professional disposal service.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Avoid all personal contact with the chemical, including inhalation.[2]
2. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with the full chemical name: "this compound". Do not use abbreviations.[6]
-
Keep this waste stream separate from all other chemical waste to prevent potentially hazardous reactions.[6] Do not mix with other waste.
3. Container Management:
-
Use a sturdy, leak-proof, and chemically compatible container for the waste.[6]
-
Ensure the container is tightly sealed when not in use.[6]
-
If possible, leave the chemical in its original container. Handle uncleaned empty containers as you would the product itself.
4. Spill and Contamination Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand or silica gel.[6]
-
Collect the absorbent material and any contaminated debris into a suitable, closed container for disposal.[6]
-
Do not allow the product to enter drains or waterways.[4]
5. Storage and Collection:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[6]
-
Provide the EHS department or the licensed waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4,5-Dimethylthiazole-2-thiol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,5-Dimethylthiazole-2-thiol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is crucial to use appropriate personal protective equipment to minimize exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Some data also suggests it is suspected of causing genetic defects[2][4].
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant / European Standard EN166 | Protects against chemical splashes and airborne particles[5][6][7]. |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing[7]. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable, powder-free | Provides protection against incidental contact[1][2][7]. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination[2][7]. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or P3 filter) | Required when handling powders, in poorly ventilated areas, or when dust/aerosols may be generated[2][7]. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3][6][7].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6][8].
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing[7][9].
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols[2][5][7].
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse[2][5][7].
Storage:
-
Store in a tightly closed, properly labeled container[1][2][3][6].
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6][7].
-
The recommended storage temperature is between 2 - 8 °C[2]. The material may be light, air, and moisture sensitive[2][5].
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][2][6]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[1][2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[1][2][6]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then make the victim drink water (two glasses at most). Consult a physician[1][2][6]. |
Disposal Plan
The disposal of this compound and its containers must be conducted as hazardous waste, in strict accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2][10].
-
Waste Collection:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[10].
-
Waste Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed[2][10].
-
Disposal Arrangement: Contact your institution's EHS office to schedule a pickup for the hazardous waste[2][10]. Do not dispose of this chemical down the drain[2][9].
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
